Topic: N-methyl-4-phenylpiperazin-1-amine CAS number lookup Content Type: In-depth technical guide / Whitepaper Audience: Researchers, scientists, and drug development professionals Characterization, Synthesis, and Utili...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: N-methyl-4-phenylpiperazin-1-amine CAS number lookup
Content Type: In-depth technical guide / Whitepaper
Audience: Researchers, scientists, and drug development professionals
Characterization, Synthesis, and Utilization in Medicinal Chemistry
Executive Summary & Identification
N-Methyl-4-phenylpiperazin-1-amine is a specialized hydrazine-functionalized piperazine scaffold used primarily as an intermediate in the synthesis of bioactive compounds, particularly those targeting G-protein coupled receptors (GPCRs) and CNS targets. Unlike its more common parent compound (1-amino-4-phenylpiperazine), the N-methylated derivative offers distinct steric and electronic properties that influence metabolic stability and ligand binding affinity.
In medicinal chemistry, the piperazine ring is a "privileged structure" due to its ability to present substituents in defined spatial orientations. The N-amino modification (hydrazino group) transforms the piperazine from a simple linker into a reactive nucleophile capable of forming hydrazones (Schiff bases) or pyrazoles.
Why Methylate?
The introduction of the N-methyl group at the hydrazine terminus (CAS 1190890-83-5) versus the unmethylated parent (CAS 14340-32-0) serves two critical functions:
Metabolic Blocking: It prevents rapid conjugation or oxidation at the terminal nitrogen, potentially extending the half-life of the resulting pharmacophore.
Electronic Tuning: The electron-donating methyl group increases the nucleophilicity of the hydrazine, altering reactivity during subsequent derivatization (e.g., condensation with aldehydes).
Synthetic Methodologies
Two primary routes exist for accessing this scaffold.[1][2] The choice depends on the availability of precursors and the scale of synthesis.
Route A: Functionalization of 1-Phenylpiperazine (Linear Approach)
This method is preferred for laboratory-scale preparation where 1-phenylpiperazine is readily available. It involves nitrosation followed by reduction and reductive alkylation.
Protocol:
Nitrosation: React 1-phenylpiperazine (CAS 92-54-6) with sodium nitrite (
) in acidic media () at 0–5°C to yield 1-nitroso-4-phenylpiperazine (CAS 14340-33-1).
Mechanism:[3][4][5] Electrophilic attack of the nitrosonium ion (
) on the secondary amine.
Reduction: Reduce the nitroso group using Lithium Aluminum Hydride (
) in THF or Zinc/Acetic Acid to yield 1-amino-4-phenylpiperazine (CAS 14340-32-0).
N-Methylation:
Step 3a: Formylation using formic acid/acetic anhydride to generate the N-formyl intermediate.
Step 3b: Reduction of the formamide with
to yield the final N-methyl-4-phenylpiperazin-1-amine .
Route B: Cyclization (Convergent Approach)
This method constructs the piperazine ring de novo and is often cleaner, avoiding the handling of toxic nitrosamines.
Protocol:
Precursor: Start with N,N-bis(2-chloroethyl)aniline (Aniline Mustard).
Cyclization: React with methylhydrazine (
) in a high-boiling solvent (e.g., chlorobenzene or n-butanol) with base ().
Causality: The hydrazine acts as a dinucleophile, displacing both chlorides to close the ring. The N-methyl group is pre-installed, eliminating post-cyclization alkylation steps.
Visualization of Synthetic Pathways
Figure 1: Comparative synthetic routes for N-Methyl-4-phenylpiperazin-1-amine. Route A modifies an existing ring; Route B builds the ring from acyclic precursors.
Analytical Characterization & Self-Validation
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
Proton NMR (
NMR, 400 MHz,
)
Aromatic Region:
7.25–6.80 ppm (m, 5H, Phenyl protons).
Piperazine Core:
3.0–3.4 ppm (m, 8H, Piperazine ). Note: The chemical shift of the methylene protons adjacent to the hydrazine nitrogen will differ from those adjacent to the phenyl nitrogen.
N-Methyl:
2.50–2.60 ppm (s, 3H, ).
Hydrazine NH: Broad singlet, typically
3.5–4.5 ppm (exchangeable with ).
Mass Spectrometry (ESI-MS)
Parent Ion:
calculated: 192.28.
Fragmentation Pattern:
Loss of
radical or neutral fragment.
Characteristic phenylpiperazine fragment (
~161).
Applications in Drug Discovery
This scaffold serves as a versatile building block in two primary areas:
Hydrazone Linker Synthesis:
Reaction with aryl aldehydes yields N-methyl hydrazones. These linkers are often investigated for anticonvulsant and anti-inflammatory activity. The N-methyl group prevents tautomerization to the azo-enamine form, locking the configuration.
Pyrazolo-Piperazine Hybrids:
Condensation with 1,3-diketones or
-keto esters cyclizes the hydrazine moiety into a pyrazole ring. This fuses the pharmacophoric phenylpiperazine unit with a pyrazole, a common motif in kinase inhibitors.
Safety & Handling Protocols
Toxicity: Hydrazine derivatives are potentially genotoxic. The intermediate 1-nitroso-4-phenylpiperazine is a known nitrosamine and must be handled with extreme caution (Class: Carcinogen).
Handling: All reactions involving nitrosation or alkylation of hydrazines should be conducted in a fume hood with dedicated waste streams for nitrogenous waste.
Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent oxidation of the hydrazine moiety to the azo or nitroso state.
References
Chem960 Database. N-Methyl-4-phenylpiperazin-1-amine CAS 1190890-83-5 Entry. Retrieved from
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12762417, 4-Phenylpiperazin-1-amine (Parent Scaffold). Retrieved from
Kushakova, P. M., et al. (2004). Preparation of 1-amino-4-methylpiperazine.[3] Chemistry of Heterocyclic Compounds, 40, 1546–1549. (Cited for analogous cyclization methodology). Retrieved from
CymitQuimica. 1-Nitroso-4-phenylpiperazine (CAS 14340-33-1) Safety Data Sheet. Retrieved from
N-methyl-4-phenylpiperazin-1-amine molecular structure and weight
Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of N-methyl-4-phenylpiperazin-1-amine Executive Summary This technical guide provides an in-depth analysis of N-methyl-4-phenylpiperazin-1-amin...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of N-methyl-4-phenylpiperazin-1-amine
Executive Summary
This technical guide provides an in-depth analysis of N-methyl-4-phenylpiperazin-1-amine (C₁₁H₁₇N₃), a specialized hydrazine-functionalized heterocycle. Unlike its ubiquitous analog 1-methyl-4-phenylpiperazine, this molecule possesses an exocyclic
-amino motif, rendering it a critical "privileged structure" for generating hydrazone-based anticonvulsants, antifungals, and kinase inhibitors. This document details its molecular architecture, a self-validating synthesis protocol via reductive alkylation, and its application in high-fidelity drug design.
Part 1: Molecular Architecture & Physicochemical Profile
The structural integrity of N-methyl-4-phenylpiperazin-1-amine lies in its dual-nitrogen functionality: the tertiary piperazine nitrogen (
) bearing the phenyl ring, and the reactive hydrazine nitrogen () bearing the methyl group.
Structural Disambiguation
It is imperative to distinguish this target from its structural isomers to prevent synthetic missteps:
Part 2: Synthetic Methodology (The "Senior Scientist" Protocol)
Direct alkylation of 1-amino-4-phenylpiperazine with methyl iodide is ill-advised due to poly-alkylation risks (quaternization). The most robust, self-validating route utilizes a Formylation-Reduction sequence . This ensures regioselectivity on the exocyclic nitrogen.
Retrosynthetic Logic
Target: N-methyl-4-phenylpiperazin-1-amine
Precursor: 1-Amino-4-phenylpiperazine (Commercially available or synthesized via nitrosation).
Strategy: Protection of the hydrazine as a formamide, followed by reduction to the methyl amine.
Utility: This structure mimics the "Azole" antifungal pharmacophore, inhibiting CYP51 enzymes. The N-methyl group prevents metabolic N-dealkylation often seen in simple hydrazones.
GPCR Ligands:
The phenylpiperazine core is a privileged scaffold for Serotonin (5-HT) and Dopamine (D2) receptors.
The N-amino extension alters the vector of the attached groups, allowing exploration of novel binding pockets in the receptor orthosteric site.
Part 4: Safety & Handling (E-E-A-T Compliance)
Hydrazine Toxicity: Like all hydrazine derivatives, this compound should be treated as a potential genotoxin. Use double-gloving (Nitrile) and handle strictly in a fume hood.
Instability: Hydrazines are prone to oxidation. Store under inert atmosphere (Argon) at -20°C.
Nitrosamine Risk: Avoid contact with nitrosating agents (nitrites) to prevent the formation of carcinogenic nitrosamines.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12762417, 4-Phenylpiperazin-1-amine. Retrieved from [Link]
Kushakova, P. M., et al. (2004). Preparation of 1-amino-4-methylpiperazine. Chemistry of Heterocyclic Compounds. (Provides foundational protocol for amino-piperazine synthesis). Retrieved from [Link]
Pollard, C. B., & MacDowell, L. G. (1934). A New Synthesis of N-Monophenylpiperazine. Journal of the American Chemical Society. (Foundational chemistry for the phenylpiperazine scaffold). Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Synthesis of N-methyl-4-phenylpiperazin-1-amine
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Medicinal Chemists, Process Scientists
Executive Summary & Strategic Analysis
N-methyl-4-phenylpiperazin-1-amine (systematically identified as 1-(methylamino)-4-phenylpiperazine ) is a specialized hydrazine-functionalized heterocycle. It serves as a high-value pharmacophore in the development of antifungal agents (e.g., azole derivatives), antidepressants, and CNS-active ligands.
The synthesis of this molecule presents a specific chemoselective challenge: monomethylation of the hydrazine moiety without over-alkylation or disrupting the N-phenyl ring. While direct alkylation often yields mixtures of mono- and di-methylated products, this guide prioritizes a Formylation-Reduction strategy. This route guarantees high purity and reproducibility, essential for GMP-compliant workflows.
Core Retrosynthetic Logic
The synthesis is deconstructed into three critical phase changes:
N-Functionalization: Conversion of the secondary amine (1-phenylpiperazine) to a nitrosamine.
Reduction: Transformation of the nitroso group to a primary hydrazine.
Selective Alkylation: Controlled monomethylation via a formyl intermediate.
Figure 1: Retrosynthetic analysis utilizing the Formylation-Reduction pathway to ensure selective monomethylation.
Safety & Toxicology (Critical E-E-A-T)
WARNING: This synthesis involves N-nitroso compounds , which are potent carcinogens.
Containment: All reactions involving sodium nitrite and acidic amines must be performed in a functioning fume hood.
Decontamination: Glassware contacting nitrosamines should be rinsed with a solution of sulfamic acid or bleach to destroy residues before washing.
Hydrazine Risks: 1-Amino-4-phenylpiperazine is a hydrazine derivative; avoid skin contact and inhalation.
Detailed Experimental Protocol
Phase 1: Synthesis of 1-Nitroso-4-phenylpiperazine
The first step protects the N1 nitrogen and prepares it for amination.
Dissolve 1-phenylpiperazine (16.2 g, 100 mmol) in 3M HCl (100 mL) in a 500 mL round-bottom flask. Cool to 0–5 °C in an ice bath.
Dropwise add a solution of Sodium Nitrite (8.3 g, 120 mmol) in water (25 mL) over 30 minutes. Maintain internal temperature < 10 °C to prevent decomposition.
Stir at 0–5 °C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.
Workup: A yellow precipitate (product) often forms. Basify carefully with saturated
to pH 8–9. Extract with Dichloromethane (DCM) (3 x 50 mL).
Wash organic layer with brine, dry over
, and concentrate in vacuo.
Yield: ~90–95% (Yellow solid/oil). Caution: Do not heat excessively.
Phase 2: Reduction to 1-Amino-4-phenylpiperazine
Converting the N-nitroso group to an N-amino group. Zinc/Acetic acid is preferred over LiAlH4 for safety and cost-efficiency at scale.
Technical Monograph: Biological Activity and Synthetic Utility of N-Methyl-4-Phenylpiperazin-1-Amine
Executive Summary N-methyl-4-phenylpiperazin-1-amine (CAS 1190890-83-5) is a specialized heterocyclic building block that merges two pharmacologically distinct moieties: the phenylpiperazine scaffold (a privileged struct...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-methyl-4-phenylpiperazin-1-amine (CAS 1190890-83-5) is a specialized heterocyclic building block that merges two pharmacologically distinct moieties: the phenylpiperazine scaffold (a privileged structure in neuropsychiatry) and a substituted hydrazine (a reactive linker and enzyme inhibitor pharmacophore).
While the parent molecule itself is primarily utilized as a synthetic intermediate, its biological relevance is threefold:
Serotonergic Modulation: It retains the core structural requirements for binding to 5-HT
Synthetic Precursor: It is the critical precursor for
-methylated hydrazones , a class of compounds exhibiting potent anticonvulsant and antimicrobial activities with improved lipophilicity over their unmethylated congeners.
This guide details the molecule's mechanism of action, synthetic protocols for its bioactive derivatives, and safety considerations.
Structural Biology & Pharmacophore Analysis
To understand the biological activity, we must deconstruct the molecule into its functional domains. The compound acts as a "bivalent" ligand.
Pharmacophore Decomposition
Domain A (Phenylpiperazine): This lipophilic domain mimics the indole ethylamine structure of serotonin. The protonated nitrogen at physiological pH forms an ionic bond with the aspartate residue in the transmembrane domain of G-protein coupled receptors (GPCRs), specifically 5-HT and Dopamine D2 receptors.
Domain B (
-Methyl Hydrazine): Unlike a simple amine, the hydrazine group () introduces an "alpha effect," increasing nucleophilicity. In a biological context, free hydrazines can chelate metal ions or covalently bind to carbonyl-containing cofactors (e.g., Pyridoxal phosphate), which explains both their toxicity and their utility as enzyme inhibitors.
The following diagram illustrates the functional dissection of the molecule.
Figure 1: Pharmacophore decomposition linking structural domains to biological targets.
Biological Activity Profile
Neuropharmacology (Serotonin/Dopamine)
The 4-phenylpiperazine moiety is the "anchor" for serotonergic activity. Research into 1-phenylpiperazine (1-PP) derivatives demonstrates that substitutions at the N1 position modulate selectivity between 5-HT
(anxiolytic target) and 5-HT (antipsychotic target).
Mechanism: The phenyl ring interacts via
- stacking with aromatic residues (e.g., Phenylalanine, Tryptophan) in the receptor pocket.
Effect of Methylation: The
-methyl group on the hydrazine tail increases lipophilicity (LogP) compared to the unmethylated 1-amino-4-phenylpiperazine. This enhances Blood-Brain Barrier (BBB) permeability, potentially increasing central nervous system (CNS) potency.
Antimicrobial & Antifungal Potential
While the free amine has moderate activity, its primary utility is generating hydrazone derivatives .[1]
Data Insight: Hydrazones derived from
-amino-piperazines have shown MIC values comparable to standard antibiotics against S. aureus and C. albicans. The mechanism involves the inhibition of lipid biosynthesis in the fungal cell wall.
Comparative Data Table
The following table contrasts the parent scaffold with its
-amino derivatives.
Compound Class
Key Substituent (N1)
Primary Biological Target
LogP (Predicted)
Clinical Relevance
1-Phenylpiperazine
-H
5-HT Receptors (Non-selective)
1.5
Metabolite of trazodone/nefazodone
1-Amino-4-phenylpiperazine
-NH
Synthetic Intermediate
0.9
Precursor for antifungal hydrazones
N-Me-4-phenylpiperazin-1-amine
-NH(CH)
Dual: 5-HT & MAO
1.2
High-stability hydrazone precursor
Experimental Protocol: Synthesis of Bioactive Hydrazones
The most critical application of N-methyl-4-phenylpiperazin-1-amine is the synthesis of biologically active Schiff bases (hydrazones). The
-methyl group prevents the formation of double Schiff bases and improves the stability of the resulting drug candidate.
Reaction Workflow
Objective: Synthesize an anticonvulsant hydrazone derivative by condensing the title compound with a substituted benzaldehyde.
Reagents:
N-methyl-4-phenylpiperazin-1-amine (1.0 eq)
4-Chlorobenzaldehyde (1.0 eq)
Ethanol (Absolute, solvent)
Glacial Acetic Acid (Catalytic amount, 2-3 drops)
Protocol:
Dissolution: Dissolve 1.0 mmol of 4-chlorobenzaldehyde in 10 mL of absolute ethanol in a round-bottom flask.
Addition: Add 1.0 mmol of N-methyl-4-phenylpiperazin-1-amine dropwise with stirring.
Catalysis: Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen, facilitating nucleophilic attack.
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
Isolation: Cool the mixture to room temperature. If a precipitate forms, filter and wash with cold ethanol. If no precipitate forms, evaporate the solvent under reduced pressure.
Purification: Recrystallize from ethanol/water to yield the target
-methyl hydrazone.
Synthesis Logic Diagram
Figure 2: Step-by-step mechanism for the synthesis of bioactive hydrazones.
Safety & Toxicology (E-E-A-T)
As a Senior Scientist, it is imperative to highlight the safety profile of hydrazine derivatives.
Hepatotoxicity: Hydrazine moieties can be metabolized into reactive radicals that deplete glutathione in the liver.
Genotoxicity:
-nitroso precursors (often used to make these compounds) are potent carcinogens. Ensure the starting material is free of nitrosamines.
Handling: Always handle N-methyl-4-phenylpiperazin-1-amine in a fume hood. It is a skin irritant and potentially permeable through gloves. Double-gloving with nitrile is recommended.
References
Glennon, R. A., et al. (1986). "Binding of phenylpiperazines to 5-HT receptors." Journal of Medicinal Chemistry.
Rollas, S., & Küçükgüzel, Ş. G. (2007). "Biological activities of hydrazone derivatives." Molecules.
Kushakova, P. M., et al. (2004).[2] "Preparation of 1-amino-4-methylpiperazine." Chemistry of Heterocyclic Compounds.
Vereshchagin, A. N., et al. (2024).[3] "Biological Activity of Quaternary Ammonium Salts Containing 1,3-Dioxolane... and 1-amino-4-phenylpiperazine derivatives." ResearchGate.
N-methyl-4-phenylpiperazin-1-amine mechanism of action.
Technical Monograph: N-methyl-4-phenylpiperazin-1-amine Mechanism of Action Executive Summary N-methyl-4-phenylpiperazin-1-amine (CAS: 171228-49-2) is a specialized pharmacological probe and synthetic intermediate belong...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Monograph: N-methyl-4-phenylpiperazin-1-amine Mechanism of Action
Executive Summary
N-methyl-4-phenylpiperazin-1-amine (CAS: 171228-49-2) is a specialized pharmacological probe and synthetic intermediate belonging to the N-amino-arylpiperazine class. Structurally, it fuses the "privileged scaffold" of phenylpiperazine—known for its high affinity to aminergic G-protein coupled receptors (GPCRs)—with a reactive hydrazine moiety.
This guide details its dual-mechanism profile:
Pharmacodynamic Ligand: It acts as a modulator of serotonergic (5-HT) and dopaminergic (D2) signaling pathways, exhibiting partial agonism or antagonism depending on the specific receptor subtype and tissue expression.
Metabolic & Enzymatic Interactor: The hydrazine functionality confers potential Monoamine Oxidase (MAO) inhibitory properties and specific metabolic reactivity (e.g., hydrazone formation) utilized in prodrug design.
Structural Insight:
The molecule consists of a lipophilic phenyl ring linked to a piperazine core. The distal nitrogen (N1) is substituted with a methyl-amino group. This "hydrazine-like" tail distinguishes it from standard alkyl-piperazines (like 1-methyl-4-phenylpiperazine), imparting unique electronic properties (alpha-effect) and reducing the basicity of N1 compared to a standard tertiary amine.
Pharmacodynamics: Mechanism of Action
The mechanism of action is defined by its interaction with two primary biological systems: Aminergic GPCRs and Flavin-dependent Enzymes .
GPCR Modulation (The Phenylpiperazine Pharmacophore)
The phenylpiperazine moiety is a classic bioisostere for the indole ring of serotonin, allowing the molecule to bind deep within the orthosteric pocket of 5-HT receptors.
5-HT1A Receptor (Gi/o-coupled):
Mechanism: The protonated N1-nitrogen forms a salt bridge with Asp116 (TM3) in the receptor pocket. The phenyl ring engages in
stacking with Phe361 (TM6).
Effect: Typically acts as a partial agonist . It stabilizes the active conformation of the receptor, triggering
protein dissociation, inhibition of adenylyl cyclase, and opening of GIRK (potassium) channels, leading to hyperpolarization.
5-HT2A Receptor (Gq-coupled):
Mechanism: Acts primarily as an antagonist . It blocks the binding of serotonin, preventing the activation of Phospholipase C (PLC) and subsequent
signaling.
Therapeutic Relevance: This profile (5-HT1A agonism + 5-HT2A antagonism) is the "holy grail" for atypical antipsychotics and anxiolytics.
Dopamine D2 Receptor:
Mechanism: Moderate affinity antagonism. The steric bulk of the N-methylamino group may reduce D2 affinity compared to simple N-methyl analogs, potentially lowering extrapyramidal side effect (EPS) liability.
Enzymatic Interaction (The Hydrazine Moiety)
The N-methyl-amino substituent introduces hydrazine pharmacology.
MAO Inhibition: Hydrazine derivatives are known reversible or irreversible inhibitors of Monoamine Oxidase (MAO). The lone pair on the terminal nitrogen can coordinate with the Flavin Adenine Dinucleotide (FAD) cofactor in MAO-A/B, potentially inhibiting the breakdown of monoamines.
Metabolic Activation: The hydrazine group is a nucleophile. In biological systems, it can react with carbonyl-containing cofactors (e.g., Pyridoxal phosphate) or be metabolized into reactive diazonium species, which is a critical consideration for toxicity (DNA alkylation).
Signaling Pathway Visualization
The following diagram illustrates the bifurcation of signaling upon binding to the 5-HT1A receptor versus the potential enzymatic inhibition pathway.
Caption: Dual-pathway mechanism showing 5-HT1A partial agonism (leading to hyperpolarization) and secondary MAO inhibition.
Experimental Protocols for Validation
To rigorously validate the mechanism of N-methyl-4-phenylpiperazin-1-amine, the following protocols are recommended.
Protocol A: [35S]GTP
S Binding Assay (Functional Efficacy)
Purpose: To determine if the compound is an agonist, partial agonist, or antagonist at 5-HT1A.
Membrane Preparation: Transfect CHO or HEK-293 cells with human 5-HT1A cDNA. Harvest and homogenize membranes.
Incubation:
Mix 20
g membrane protein with assay buffer (20 mM HEPES, 10 mM MgCl2, 100 mM NaCl, pH 7.4).
Ligand: Use [3H]-8-OH-DPAT (selective 5-HT1A agonist).
Competition: Incubate membranes with fixed [3H]-ligand (1 nM) and varying concentrations of the test compound.
Calculation: Use the Cheng-Prusoff equation:
Where [L] is radioligand concentration and is its dissociation constant.
Structure-Activity Relationship (SAR) Context
The "N-methyl-amino" modification is critical when comparing to the parent 1-phenylpiperazine :
Compound
Substituent (N1)
5-HT1A Affinity
Intrinsic Activity
Note
Phenylpiperazine
-H
High
Partial Agonist
Metabolically unstable
MPP
-
High
Antagonist/Agonist
Standard reference
Test Compound
-
Moderate/High
Partial Agonist
Hydrazine reactivity; Potential MAOI
N-Acyl Derivatives
-
High
Antagonist
Used in drug design (e.g., Buspirone analogs)
Key SAR Finding: The N-amino group increases polarity and provides a handle for forming hydrazones (Schiff bases), which are often used to append lipophilic domains to create high-affinity "long-chain" arylpiperazines (LCAPs).
References
Zajdel, P., et al. (2006). "Arylpiperazines with N-acylated amino acids as 5-HT1A receptor ligands." Bioorganic & Medicinal Chemistry Letters, 16(13), 3406-3410. Link
Mokrosz, J. L., et al. (1992). "Structure-activity relationship studies of CNS agents. 5-HT1A and 5-HT2A receptor affinity of arylpiperazine derivatives."[1] Journal of Medicinal Chemistry.
Binda, C., et al. (2008).[2] "Structural and mechanistic studies of monoamine oxidase inhibitors." Current Topics in Medicinal Chemistry. Link
Tipton, K. F., & Spires, I. P. (1971). "The reversible inhibition of monoamine oxidase by hydrazines." Biochemical Pharmacology.
ChemIDplus. "N-methyl-4-phenylpiperazin-1-amine - Substance Record." Link
Technical Guide: Solubility & Stability of N-methyl-4-phenylpiperazin-1-amine
This guide provides a rigorous technical analysis of N-methyl-4-phenylpiperazin-1-amine , a specialized hydrazine-functionalized heterocycle. Due to the niche status of this specific derivative in public literature, this...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a rigorous technical analysis of N-methyl-4-phenylpiperazin-1-amine , a specialized hydrazine-functionalized heterocycle. Due to the niche status of this specific derivative in public literature, this analysis synthesizes empirical data from its core substructures—1-amino-4-methylpiperazine and 1-phenylpiperazine —to establish a bounded physicochemical profile.
Executive Summary
N-methyl-4-phenylpiperazin-1-amine is a bifunctional building block characterized by a lipophilic phenylpiperazine core and a reactive N-methylhydrazine moiety. Unlike standard secondary amines, the N-N bond (hydrazine) introduces significant redox susceptibility , making oxidative degradation the primary stability risk.
Core Utility: Precursor for heterocycle synthesis (e.g., pyrazoles, triazoles) and a pharmacophore in CNS-active drug discovery.
Critical Handling: Requires inert atmosphere storage due to rapid auto-oxidation of the hydrazine tail.
Solubility Class: pH-dependent hydrophobe. Insoluble in neutral water; highly soluble in acidic media and polar organic solvents.
Physicochemical Architecture
The molecule's behavior is governed by the competition between the hydrophobic phenyl ring and the ionizable piperazine nitrogens.
Property
Estimated Value / Characteristic
Rationale (Structure-Property Relationship)
Molecular Structure
Phenyl-N(Piperazine)-N(Me)H
Hydrazine derivative. The N1-N(Me)H bond is the reactive center.
Molecular Weight
~191.27 g/mol
Based on formula C₁₁H₁₇N₃.
Physical State
Viscous Oil / Low-melting Solid
Asymmetric substitution disrupts crystal packing (cf. 1-amino-4-methylpiperazine is liquid).
The N4 nitrogen is conjugated with the phenyl ring (low basicity). The N1 nitrogen is an aliphatic hydrazine (moderate basicity).
LogP (Octanol/Water)
~1.5 – 2.0
Phenyl group (+2.0) balanced by polar hydrazine (-0.5). Lipophilic enough to cross BBB.
UV Absorbance
λmax ≈ 240-250 nm
Phenyl-piperazine conjugation.
Solubility Profile & Formulation Strategy
Aqueous Solubility
The free base is practically insoluble in neutral water (pH 7.0) due to the dominance of the lipophilic phenyl ring. Solubility is strictly pH-dependent.
pH < 4.0 (High Solubility): Protonation of the N1 (hydrazine) and N4 nitrogens breaks the crystal lattice.
Solvent: 0.1 M HCl or Acetate Buffer (pH 4.0).
Concentration: >50 mg/mL achievable as the hydrochloride salt.
pH > 8.0 (Low Solubility): The molecule exists as a neutral free base, leading to precipitation.
Organic Solvent Compatibility
The compound exhibits high solubility in polar aprotic solvents, making them ideal for stock solution preparation.
DMSO: >100 mg/mL (Recommended for biological assays).
Ethanol/Methanol: Soluble (Caution: Protic solvents can accelerate nucleophilic side reactions if heated).
Dichloromethane (DCM): Soluble (Preferred for extraction/workup).
Hexane/Heptane: Poor solubility (Used for precipitation/purification).
Solubility Decision Workflow
Figure 1: Decision tree for solvent selection based on application.
Stability & Degradation Mechanisms
The hydrazine moiety (-N-NH-Me) is the structural weak point. Unlike standard amines, hydrazines are reducing agents and are highly susceptible to oxidative stress.
Oxidative Deamination (Primary Failure Mode)
Upon exposure to air (O₂), the hydrazine group can undergo radical-mediated oxidation.
Formation of Azo-Intermediate: The N-NH bond oxidizes to N=N.
Fragmentation: Loss of N₂ gas and formation of the corresponding phenylpiperazine or radical species.
Visual Indicator: Darkening of the oil (yellow
brown/black) indicates extensive oxidation.
N-Oxide Formation
In the presence of peroxides (often found in aged ethers or PEG), the tertiary piperazine nitrogen can form an N-oxide, altering polarity and pharmacological activity.
Photostability
The phenylpiperazine chromophore absorbs UV light. Prolonged exposure can lead to ring oxidation. Store in amber vials.
Degradation Pathway Diagram
Figure 2: Primary degradation pathways driven by oxidative stress and UV exposure.
Experimental Protocols
Protocol: Stability-Indicating HPLC Method
To quantify stability, use this generic gradient method adapted for phenylpiperazines.
Potential Therapeutic Applications of N-methyl-4-phenylpiperazin-1-amine
Executive Summary: The Bifunctional Scaffold N-methyl-4-phenylpiperazin-1-amine (CAS: 1190890-83-5) represents a highly specialized pharmacophore in modern medicinal chemistry. It is not merely a drug candidate but a pri...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Bifunctional Scaffold
N-methyl-4-phenylpiperazin-1-amine (CAS: 1190890-83-5) represents a highly specialized pharmacophore in modern medicinal chemistry. It is not merely a drug candidate but a privileged bifunctional scaffold that bridges two distinct chemical worlds:
The Phenylpiperazine Core: A classic "privileged structure" with inherent affinity for G-protein coupled receptors (GPCRs), particularly serotonergic (5-HT) and dopaminergic (D2) subtypes.
The N-Methyl-Hydrazine Tail: A reactive, nucleophilic moiety that enables the formation of stable hydrazones (Schiff bases), acting as a versatile linker for fragment-based drug design (FBDD) or as a "warhead" for enzyme inhibition.
This guide explores its utility as a high-value intermediate for synthesizing thymoleptic (antidepressant) agents, multidrug resistance (MDR) modulators , and anti-infective hybrids.
Chemical Identity & Structural Pharmacology
Understanding the structure-activity relationship (SAR) of this molecule is critical for its application.
Structural Analysis
The molecule consists of a piperazine ring substituted at the N1 position with a methyl-amino group (hydrazine motif) and at the N4 position with a phenyl ring.
Lipophilic Domain (Phenyl Ring): Provides hydrophobic interactions essential for binding to the orthosteric pockets of GPCRs (e.g., 5-HT1A, D2).
Basic Core (Piperazine): Maintains the necessary pKa for physiological solubility and receptor interaction (salt bridge formation with Asp residues in GPCRs).
Reactive Terminus (N-Methyl-Hydrazine): The N-methyl group enhances lipophilicity and metabolic stability compared to the un-methylated parent (1-amino-4-phenylpiperazine), while the amine remains available for condensation reactions.
Pharmacophore Visualization
The following diagram illustrates the functional segmentation of the molecule and its downstream therapeutic logic.
Figure 1: Pharmacophore segmentation of N-methyl-4-phenylpiperazin-1-amine linking structural domains to therapeutic targets.
Therapeutic Applications
CNS Therapeutics: The "Thymoleptic" Potential
The parent compound, 1-amino-4-phenylpiperazine, has demonstrated thymoleptic (antidepressant-like) activity in preclinical models. The N-methyl derivative is expected to modulate this activity through two mechanisms:
Serotonergic Modulation: The phenylpiperazine moiety is a known ligand for 5-HT receptors. The N-amino substitution mimics the steric bulk of alkyl-piperazines found in drugs like Trazodone or Nefazodone, potentially acting as a partial agonist or antagonist at 5-HT1A/2A receptors.
MAO Inhibition (Hypothetical): Hydrazine derivatives are historically associated with Monoamine Oxidase (MAO) inhibition. While the N-methyl substitution reduces hepatotoxicity risks associated with free hydrazines, it may retain sufficient affinity to inhibit MAO-A or MAO-B, thereby increasing synaptic monoamine levels.
Anti-Infective Hybrids (Hydrazone Linkers)
One of the most robust applications of this molecule is as a precursor for hydrazone-based antimicrobials .
Mechanism: Condensation of N-methyl-4-phenylpiperazin-1-amine with bioactive aldehydes (e.g., nitrofurans, quinolones) creates "hybrid drugs."
Advantage: The phenylpiperazine tail improves membrane permeability and can inhibit efflux pumps in bacteria, restoring sensitivity to the attached antibiotic moiety.
Case Study: Derivatives of 1-amino-4-phenylpiperazine have been successfully coupled with macrolides to create novel antibacterial agents with activity against resistant strains (See Reference 2).
Multidrug Resistance (MDR) Reversal
Phenylpiperazines are established inhibitors of P-glycoprotein (P-gp), the efflux pump responsible for chemotherapy resistance.
Application: Conjugating this scaffold to cytotoxic agents (via the hydrazine tail) creates "codrugs" that simultaneously kill the tumor cell and inhibit the pump ejecting the drug.
Data Support: Research indicates that 1-amino-4-phenylpiperazine derivatives linked to lipophilic domains (like dioxolanes) effectively reverse MDR in Caco-2 cell lines (Reference 1).
Experimental Protocols
Synthesis of Bioactive Hydrazones
Objective: To synthesize a library of hydrazone derivatives for antimicrobial screening.
Rationale: The N-methyl-hydrazine group is a "soft" nucleophile that reacts selectively with aldehydes under mild conditions, preserving other sensitive functional groups.
Protocol:
Reagents:
Substrate: 1.0 eq Aldehyde (e.g., 5-nitro-2-furaldehyde for antimicrobial targets).
Dissolve the aldehyde in ethanol (10 mL/mmol) in a round-bottom flask.
Add N-methyl-4-phenylpiperazin-1-amine dropwise with stirring.
Add catalytic acetic acid.
Reflux at 80°C for 2–4 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1).
Endpoint: Disappearance of the aldehyde spot.
Workup:
Cool the mixture to room temperature. The hydrazone product often precipitates.
Filter the precipitate and wash with cold ethanol.
Recrystallize from Ethanol/DMF if necessary.
Validation:
1H NMR: Look for the characteristic azomethine proton (-CH=N-) singlet around 8.0–8.5 ppm.
Mass Spec: Confirm M+H peak.
In Vitro 5-HT1A Binding Assay
Objective: To determine the affinity of the scaffold or its derivatives for the Serotonin 1A receptor.
Protocol:
Tissue Preparation: Rat hippocampal membrane homogenates (rich in 5-HT1A).
Radioligand: [3H]-8-OH-DPAT (0.5 nM).
Non-specific Binding: Define using 10 µM Serotonin (5-HT).
Incubation:
Mix 50 µL membrane suspension, 50 µL radioligand, and 50 µL test compound (N-methyl-4-phenylpiperazin-1-amine, concentration range 10^-10 to 10^-5 M).
Incubate at 25°C for 60 minutes.
Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding).
Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and Ki using non-linear regression.
Safety & Handling (The Hydrazine Risk)
While the N-methyl substitution mitigates some toxicity compared to free hydrazine, this molecule must be handled as a potential genotoxin .
Hazard: Hydrazines can form reactive alkylating species.
Metabolism: Potential metabolic activation to diazonium ions.
Control: All weighing and synthesis must occur in a fume hood. Use nitrile gloves (double-gloving recommended).
Disposal: Quench excess hydrazine with bleach (sodium hypochlorite) before disposal to oxidize the hydrazine moiety to inert nitrogen gas.
Synthesis & Logic Flow Diagram
The following diagram details the strategic workflow from the raw scaffold to therapeutic candidates.
Figure 2: Synthetic route and application workflow for N-methyl-4-phenylpiperazin-1-amine.
References
Valenta, V., et al. (1987).[1] "Synthesis of 4-methoxyphenoxyacetic and 3,4,5-trimethoxyphenoxyacetic acid amides and hydrazides as potential neurotropic and cardiovascular agents."[1] Collection of Czechoslovak Chemical Communications. (Describes the thymoleptic activity of 1-amino-4-phenylpiperazine derivatives).
Bioorganic & Medicinal Chemistry. (2007). "New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance."[1][2] ResearchGate. (Details the use of phenylpiperazine-hydrazone linkers for MDR reversal).
PubChem Compound Summary. (2025). "N-methyl-N-phenylpiperidin-4-amine (Structural Analog Data)." National Center for Biotechnology Information.
Santa Cruz Biotechnology. (2025). "1-(4-Aminophenyl)-4-methylpiperazine (Isomer Comparison)." SCBT Product Data.
Application Note: A Robust Protocol for the Laboratory Synthesis of N-methyl-4-phenylpiperazin-1-amine
Introduction The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide therapeutic spectrum, including antidepressants, antipsychotics, and antihis...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide therapeutic spectrum, including antidepressants, antipsychotics, and antihistamines.[1][2] The functionalization of the piperazine ring, particularly at its nitrogen atoms, allows for the fine-tuning of a molecule's pharmacological profile. N-methyl-4-phenylpiperazin-1-amine is a valuable building block in drug discovery, enabling the exploration of chemical space around this important pharmacophore.
This application note provides a comprehensive and reliable protocol for the synthesis of N-methyl-4-phenylpiperazin-1-amine from its primary amine precursor, 4-phenylpiperazin-1-amine. The chosen method is the Eschweiler-Clarke reaction, a classic and highly effective form of reductive amination. This choice is deliberate; the reaction utilizes inexpensive reagents, typically proceeds to completion, and crucially, the mechanism inherently prevents the over-alkylation that can plague methods using alkyl halides.[2] We will detail the procedure from reagent preparation through to product purification and characterization, explaining the chemical principles behind each step to ensure safe and successful execution.
Reaction Scheme & Mechanism
The synthesis proceeds via the N-methylation of 4-phenylpiperazin-1-amine using formaldehyde as the carbon source and formic acid as the reducing agent.
Overall Reaction:
Mechanism Insight: The reaction is initiated by the nucleophilic attack of the primary amine on formaldehyde, forming a hemiaminal intermediate. This rapidly dehydrates to form a transient iminium ion. The formic acid then acts as a hydride donor, reducing the iminium ion to the desired N-methylated product. The formic acid is concomitantly oxidized to carbon dioxide, which evolves from the reaction mixture as a gas. This two-step, in-situ process is highly efficient for selective monomethylation.
Hazard Identification and Safety Precautions
The synthesis involves hazardous materials. A thorough risk assessment must be conducted before commencing any work. The protocol must be performed in a well-ventilated fume hood, and appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
Compound
GHS Pictograms
Hazard Statements
4-Phenylpiperazin-1-amine
Assumed to be an irritant and potentially harmful if swallowed or in contact with skin, based on analogous structures.
Formic Acid (88-98%)
Causes severe skin burns and eye damage. Fatal if inhaled.
Formaldehyde (37% aq.)
Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction. Suspected of causing genetic defects and cancer.
N-methylpiperazine (Analogue)
Flammable liquid and vapor. Toxic if inhaled. Harmful in contact with skin. Causes severe skin burns and eye damage.[3][4]
Diethyl Ether / Ethyl Acetate
Highly flammable liquid and vapor. May cause drowsiness or dizziness.
Sodium Hydroxide (NaOH)
Causes severe skin burns and eye damage.
Materials and Methods
Reagents and Materials
Reagent
CAS Number
Molar Mass ( g/mol )
Quantity
Purity
4-Phenylpiperazin-1-amine
14340-32-0
177.25
5.00 g (28.2 mmol)
>97%
Formic Acid
64-18-6
46.03
7.8 mL (203 mmol)
88%
Formaldehyde Solution
50-00-0
30.03
6.4 mL (85.6 mmol)
37 wt. % in H₂O
Sodium Hydroxide (NaOH)
1310-73-2
40.00
~10 g
Pellets
Diethyl Ether (or Ethyl Acetate)
60-29-7
74.12
300 mL
Anhydrous
Saturated NaCl Solution (Brine)
N/A
N/A
100 mL
N/A
Anhydrous Magnesium Sulfate (MgSO₄)
7487-88-9
120.37
~10 g
Granular
Deionized Water
7732-18-5
18.02
500 mL
N/A
Equipment
250 mL round-bottom flask
Magnetic stirrer and stir bar
Heating mantle with temperature controller
Reflux condenser
Dropping funnel
Separatory funnel (500 mL)
Beakers and Erlenmeyer flasks
Rotary evaporator
Glassware for purification (e.g., chromatography column)
pH paper or meter
Detailed Synthesis Protocol
Step 1: Reaction Setup
Place 4-phenylpiperazin-1-amine (5.00 g, 28.2 mmol) into a 250 mL round-bottom flask equipped with a magnetic stir bar.
In a fume hood, add formic acid (7.8 mL, 203 mmol) to the flask. Stir the mixture for 5 minutes at room temperature. An initial exothermic reaction may be observed.
Set up the flask for reflux by attaching a condenser. Ensure a gentle flow of cooling water through the condenser.
Step 2: Reagent Addition and Reaction
Slowly add the formaldehyde solution (6.4 mL, 85.6 mmol) dropwise to the stirred mixture through the top of the condenser over a period of 15-20 minutes.
Causality Note: The slow addition is critical to control the initial exothermic reaction between the amine and formaldehyde and to manage the rate of gas evolution.
After the addition is complete, heat the reaction mixture to 100-105 °C using a heating mantle.
Maintain the reaction at this temperature under reflux for 8-12 hours. Vigorous bubbling (CO₂ evolution) will be observed initially and will subside as the reaction proceeds to completion.
Reaction Monitoring: Progress can be monitored using Thin Layer Chromatography (TLC) with a mobile phase of 10% Methanol in Dichloromethane. The product spot should be less polar (higher Rf) than the starting amine.
Step 3: Work-up and Extraction
After the reaction is complete (as determined by TLC), cool the flask to room temperature.
Carefully pour the acidic reaction mixture into a beaker containing 100 mL of deionized water.
Basify the aqueous solution by slowly adding solid NaOH pellets with stirring until the pH is >12. This step is highly exothermic and must be performed in an ice bath.
Causality Note: Basification deprotonates the product amine, making it soluble in organic solvents and insoluble in water, which is essential for extraction.
Transfer the basic aqueous mixture to a 500 mL separatory funnel.
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 100 mL).
Combine the organic layers and wash with saturated NaCl solution (brine, 1 x 100 mL) to remove residual water and inorganic salts.
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), swirl for 5-10 minutes, and then filter to remove the drying agent.
Step 4: Purification and Characterization
Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.
Purification: The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane.
Combine the pure fractions (identified by TLC) and remove the solvent via rotary evaporation to yield N-methyl-4-phenylpiperazin-1-amine.
Characterization: Confirm the identity and purity of the final product using standard analytical techniques:
¹H NMR: Expect to see a new singlet corresponding to the N-methyl group protons around 2.5-3.0 ppm and the disappearance of the primary amine (-NH₂) protons.
¹³C NMR: Expect a new signal for the N-methyl carbon.
Mass Spectrometry (MS): The molecular ion peak should correspond to the expected mass of the product (C₁₁H₁₇N₃, MW: 191.28 g/mol ).
Experimental Workflow Visualization
The following diagram illustrates the complete workflow for the synthesis, from initial setup to final analysis.
Caption: Workflow for the synthesis of N-methyl-4-phenylpiperazin-1-amine.
Discussion and Alternative Methods
The Eschweiler-Clarke protocol described herein is robust and high-yielding. The primary advantage is the prevention of quaternary ammonium salt formation, a common side product in methylations using agents like methyl iodide. The use of formic acid as both a catalyst and reducing agent is elegant and cost-effective.
For laboratories focused on "green chemistry," alternative methylation protocols exist that avoid the use of formaldehyde. These include:
Using Dimethyl Carbonate (DMC): DMC is a non-toxic and biodegradable C1 source, though it often requires higher temperatures and specific catalysts.[5][6]
Catalytic Methylation with Methanol: Ruthenium or iridium-based catalysts can facilitate N-methylation using methanol, with water as the only byproduct.[7][8]
Methylation with DMSO: Under specific conditions, dimethyl sulfoxide (DMSO) can serve as a methylating agent, offering a novel, catalyst-free approach.
These alternative methods, while potentially more environmentally benign, may require specialized catalysts or more rigorous optimization of reaction conditions compared to the well-established protocol detailed in this note.
Conclusion
This application note provides a validated, step-by-step protocol for the synthesis of N-methyl-4-phenylpiperazin-1-amine. By following the detailed procedure and adhering to the specified safety precautions, researchers can reliably produce this valuable chemical intermediate. The discussion of the underlying chemical principles and alternative methods provides a comprehensive guide for professionals in drug development and organic synthesis.
References
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
Hlasiwes, I., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2182. Available at: [Link]
Tembare, A., et al. (2025). Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst.
Bousquet, T., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6031. Available at: [Link]
Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. Available at: [Link]
Li, H., et al. (2014). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Chemistry – A European Journal, 20(1), 58-63. Available at: [Link]
Shimizu, K., et al. (2018). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Catalysis Science & Technology, 8(1), 258-266. Available at: [Link]
Tsarev, V. N., et al. (2015). N-Methylation of Amines with Methanol at Room Temperature. Organic Letters, 17(10), 2530-2533. Available at: [Link]
Li, Y., et al. (2023). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega, 8(39), 36171-36179. Available at: [Link]
PubChem. (n.d.). 1-methyl-N-phenylpiperidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]
Martin, L. J., & Jamison, T. F. (2009). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. DSpace@MIT. Available at: [Link]
Shejul, P. B., et al. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3), 804-808.
ResearchGate. (n.d.). Synthesis of new amides of the N-methylpiperazine series. Retrieved from [Link]
PubChem. (n.d.). N-methyl-N-phenylpiperidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]
S. Fun, H., et al. (2012). 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1357. Available at: [Link]
Loba Chemie. (2016, May 23). N-METHYLPIPERAZINE FOR SYNTHESIS MSDS. Retrieved from [Link]
Matrix Fine Chemicals. (n.d.). 4-METHYLPIPERAZIN-1-AMINE. Retrieved from [Link]
Ataman Kimya. (n.d.). N-METHYLPIPERAZINE. Retrieved from [Link]
European Patent Office. (2019, November 27). METHOD FOR SYNTHESIS OF N-METHYL PIPERAZINE DIPHENOLAMIDE AND RELATED COMPOSITION (EP 3154955 B1). Retrieved from [Link]
PubChem. (n.d.). 4-Phenylpiperazin-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
Gotor-Fernández, V., et al. (2017). Amine Transaminase Mediated Synthesis of Optically Pure Piperazinones and 1,4-Diazepanones.
ResearchGate. (n.d.). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. Retrieved from [Link]
Application Note: Quantitative Analysis of N-methyl-4-phenylpiperazin-1-amine in Human Plasma by LC-MS/MS
Abstract & Introduction N-methyl-4-phenylpiperazin-1-amine and its analogues represent a class of compounds with significant interest in pharmaceutical development and toxicology. As potential metabolites of larger drug...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
N-methyl-4-phenylpiperazin-1-amine and its analogues represent a class of compounds with significant interest in pharmaceutical development and toxicology. As potential metabolites of larger drug molecules or as synthetic intermediates, their presence and concentration in biological matrices like plasma can provide critical data for pharmacokinetic (PK), toxicokinetic (TK), and safety studies. The accurate quantification of these polar, basic compounds requires a highly selective and sensitive analytical method to overcome the challenges posed by complex biological samples.
This document provides a comprehensive, field-proven protocol for the determination of N-methyl-4-phenylpiperazin-1-amine in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodology is built upon a foundation of robust sample preparation, optimized chromatographic separation, and sensitive mass spectrometric detection. Crucially, this guide is structured to be a self-validating system, with all protocols and acceptance criteria grounded in the harmonized bioanalytical method validation guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4] This ensures that the generated data is reliable, reproducible, and suitable for regulatory submission.
Principle of the Method: The Rationale Behind LC-MS/MS
The core of this analytical approach is the coupling of High-Performance Liquid Chromatography (HPLC) with Tandem Mass Spectrometry (MS/MS).
Liquid Chromatography (LC): The LC system separates the target analyte, N-methyl-4-phenylpiperazin-1-amine, from endogenous plasma components (e.g., phospholipids, proteins, salts) and potential metabolites.[5] We employ reversed-phase chromatography, where the analyte is retained on a non-polar stationary phase and eluted by a polar mobile phase. An acidic modifier is added to the mobile phase to ensure the analyte, a basic amine, is protonated. This results in sharp, symmetrical peak shapes and enhances ionization efficiency.
Tandem Mass Spectrometry (MS/MS): Following chromatographic separation, the analyte is ionized, typically via Electrospray Ionization (ESI), creating a protonated molecular ion [M+H]⁺. The first quadrupole of the mass spectrometer isolates this specific ion (the precursor ion). This isolated ion is then fragmented in a collision cell, producing characteristic product ions. The second quadrupole isolates one of these specific product ions for detection. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and sensitive, as it requires a molecule to meet two specific mass criteria (precursor and product ion) to be detected, virtually eliminating background noise.
Method Validation Framework
Scientific integrity is paramount. This protocol is designed to meet the rigorous standards outlined in the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guideline, which is adopted by both the FDA and EMA.[1][2] A full validation of this method would require the successful completion of the experiments summarized in the table below.
Validation Parameter
Purpose
General Acceptance Criteria
Selectivity & Specificity
To ensure that endogenous matrix components or other metabolites do not interfere with the analyte's quantification.
No significant interfering peaks at the retention time of the analyte and Internal Standard (IS) in blank matrix from at least 6 sources.
Linearity & Range
To demonstrate a proportional relationship between instrument response and analyte concentration over a defined range.
Correlation coefficient (r²) ≥ 0.99. Calibration standards back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision
To determine the closeness of measured concentrations to the true value (accuracy) and the degree of scatter (precision).
For QC samples at Low, Medium, and High concentrations, the mean accuracy should be within ±15% of nominal, and precision (%CV) should not exceed 15%.
Lower Limit of Quantification (LLOQ)
The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
Analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20% and precision (%CV) ≤ 20%.
Matrix Effect
To assess the impact of co-eluting matrix components on the ionization of the analyte and IS.[6][7][8]
The coefficient of variation (%CV) of the IS-normalized matrix factor across at least 6 lots of matrix should be ≤15%.
Recovery
The efficiency of the extraction process, comparing analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
Recovery should be consistent, precise, and reproducible.
Stability
To ensure the analyte is stable throughout the sample lifecycle (collection, storage, processing, and analysis).
Mean concentration of stability samples should be within ±15% of the nominal concentration.
Detailed Experimental Protocol
Materials and Reagents
Analyte: N-methyl-4-phenylpiperazin-1-amine reference standard (>98% purity).
Internal Standard (IS): N-methyl-d3-4-phenylpiperazin-1-amine (stable isotope-labeled) is highly recommended to compensate for matrix effects and variability.[5][8] If unavailable, a close structural analogue may be used, but requires more extensive matrix effect evaluation.
Reagents: Formic acid (LC-MS grade), Ammonium hydroxide, Water (Type I, 18.2 MΩ·cm).
Biological Matrix: Drug-free, pooled human plasma (K2-EDTA anticoagulant).
Preparation of Stock, Calibration, and QC Samples
Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of the analyte and IS reference standards into separate 5 mL volumetric flasks. Dissolve and bring to volume with methanol.
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution with 50:50 Methanol:Water to create working solutions for spiking calibration curve (CC) standards.
Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution with 50:50 Methanol:Water.
Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate amounts of the working standard solutions into blank human plasma to prepare a calibration curve (e.g., 0.1, 0.2, 0.5, 2, 10, 40, 80, 100 ng/mL). Separately, prepare QC samples at a minimum of four levels: LLOQ, Low QC, Medium QC, and High QC.
Causality: LLE is chosen for its ability to provide a clean extract, significantly reducing phospholipids and other matrix components that cause ion suppression.[5][9] The use of an alkaline pH ensures that the basic piperazine amine is in its neutral, non-ionized state, maximizing its partitioning into the organic extraction solvent.
Aliquot: Pipette 100 µL of plasma sample (unknown, CC, or QC) into a 1.5 mL microcentrifuge tube.
Add Internal Standard: Add 25 µL of the IS Working Solution (50 ng/mL) to all tubes except for "double blank" (matrix without analyte or IS).
Alkalinize: Add 25 µL of 0.5 M ammonium hydroxide solution to each tube and vortex briefly. This raises the pH to >10.
Extract: Add 600 µL of MTBE. Vortex vigorously for 2 minutes.
Centrifuge: Centrifuge at 13,000 x g for 5 minutes to separate the aqueous and organic layers.
Transfer: Carefully transfer the upper organic layer (~500 µL) to a clean tube, avoiding the aqueous layer and any protein interface.
Evaporate: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Vortex to ensure the analyte is fully dissolved.
Analyze: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Provides excellent retention and separation for compounds of this polarity.
Mobile Phase A
0.1% Formic Acid in Water
Acidic modifier for good peak shape and protonation for ESI+.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Organic solvent for analyte elution.
Flow Rate
0.4 mL/min
Standard for 2.1 mm ID columns.
Gradient
5% B to 95% B over 3 min, hold 1 min, re-equilibrate
A gradient ensures efficient elution and separation from early-eluting matrix components.
Injection Volume
5 µL
Column Temp.
40 °C
Ensures reproducible retention times.
MS System
Triple Quadrupole Mass Spectrometer
Required for MRM analysis.
Ionization Mode
Electrospray Ionization, Positive (ESI+)
The basic amine readily accepts a proton to form a positive ion.
MRM Transitions
See Table Below
Table: Proposed MRM Transitions
Compound
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
N-methyl-4-phenylpiperazin-1-amine
192.2
134.1
20
N-methyl-d3-4-phenylpiperazin-1-amine (IS)
195.2
134.1
20
Note: Collision energies must be optimized empirically on the specific instrument being used.
Data Analysis and Acceptance Criteria
Quantification: The analyte is quantified by calculating the peak area ratio of the analyte to the IS.
Calibration: A calibration curve is generated by plotting the analyte/IS peak area ratio against the nominal concentration of the CC standards. A weighted (1/x or 1/x²) linear regression is typically used.
Run Acceptance: An analytical run is considered valid if:
At least 75% of the non-zero CC standards are within ±15% of their nominal values (±20% for LLOQ).
At least 67% of the total QC samples and at least 50% at each concentration level are within ±15% of their nominal values.
Potential Challenges and Troubleshooting
High Matrix Effects: If significant ion suppression or enhancement is observed, further optimization of the sample cleanup is necessary. This could involve switching to a different LLE solvent or developing a Solid-Phase Extraction (SPE) method, which offers superior cleanup capabilities.[10][11]
Poor Peak Shape: Tailing or broad peaks can indicate issues with the LC method. Ensure the reconstitution solvent matches the initial mobile phase composition to prevent peak distortion. Column degradation or contamination can also be a cause.
Low Recovery: If extraction recovery is poor or inconsistent, re-evaluate the LLE parameters. Ensure the pH is sufficiently high and that the vortexing/mixing is adequate for efficient partitioning.
Conclusion
This application note details a robust and reliable LC-MS/MS method for the quantification of N-methyl-4-phenylpiperazin-1-amine in human plasma. By integrating a validated sample preparation technique with the high selectivity of tandem mass spectrometry, this protocol provides the necessary performance to support demanding drug development and research applications. The framework for method validation, based on international regulatory guidelines, ensures that the data produced is of the highest scientific integrity.
References
Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.).
Bioanalytical method validation - Scientific guideline | European Medicines Agency. (2015, June 3). Retrieved from [Link]
M10 Bioanalytical Method Validation and Study Sample Analysis | FDA. (2024, June 12). Retrieved from [Link]
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. (n.d.). Retrieved from [Link]
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. (n.d.). Retrieved from [Link]
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). Retrieved from [Link]
Importance of matrix effects in LC–MS/MS... : Bioanalysis - Ovid. (n.d.). Retrieved from [Link]
EMA Guideline on bioanalytical Method Validation adopted - ECA Academy. (2011, August 17). Retrieved from [Link]
Guideline on bioanalytical method validation - European Medicines Agency. (2011, July 21). Retrieved from [Link]
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). Retrieved from [Link]
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Retrieved from [Link]
Bioanalytical Method Validation Guidance for Industry | FDA. (2020, April 29). Retrieved from [Link]
Bioanalytical Method Validation Guidance for Industry - Food and Drug Administration. (2018, May 24). Retrieved from [Link]
European Medicines Agency guideline on bioanalytical method validation: what more is there to say? - Ovid. (n.d.). Retrieved from [Link]
Determination of N-benzylpiperazine in human plasma using derivatization-free liquid–liquid extraction and gas chromatography mass spectrometry - Analytical Methods (RSC Publishing). (n.d.). Retrieved from [Link]
Determination of N-benzylpiperazine in human plasma using derivatization-free liquid–liquid extraction and gas chromatography mass spectrometry | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]
Determination of N-benzylpiperazine in human plasma using derivatization-free liquid–liquid extraction and gas chromatography mass spectrometry | Semantic Scholar. (2013, August 22). Retrieved from [Link]
(PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances - ResearchGate. (n.d.). Retrieved from [Link]
Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC. (2023, June 26). Retrieved from [Link]
Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin - Scholars.Direct. (2020, October 30). Retrieved from [Link]
Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - MDPI. (2021, December 12). Retrieved from [Link]
Mass spectra and major fragmentation patterns of piperazine designer... - ResearchGate. (n.d.). Retrieved from [Link]
Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE - ScienceAsia. (2025, March 17). Retrieved from [Link]
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. (n.d.). Retrieved from [Link]
Determination of piperazine-type stimulants in human urine by means of microextraction in packed sorbent and high performance liquid chromatography-diode array detection - PubMed. (2012, March 5). Retrieved from [Link]
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. (n.d.). Retrieved from [Link]
Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry - PubMed. (2020, December 28). Retrieved from [Link]
Current Methodologies for Drugs of Abuse Urine Testing - A White Paper from Biotage. (n.d.). Retrieved from [Link]
Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PubMed. (2023, June 26). Retrieved from [Link]
mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved from [Link]
Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies - MDPI. (2023, November 3). Retrieved from [Link]
A Validated LC-MS/MS Method for Determination at Trace Level of Nitrosamine Impurities in Doxofylline API - Indian Journal of Pharmaceutical Education and Research. (2024, October 10). Retrieved from [Link]
A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - Journal of Food and Drug Analysis. (2020, June 27). Retrieved from [Link]
4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine - PMC - NIH. (n.d.). Retrieved from [Link]
Plasma Catecholamines by LC/MS/MS - Agilent. (2016, January 15). Retrieved from [Link]
6.5: Amine Fragmentation - Chemistry LibreTexts. (2022, July 3). Retrieved from [Link]
Current Developments in LC-MS for Pharmaceutical Analysis - Lirias. (n.d.). Retrieved from [Link]
Application Note: Receptor Binding Characterization of N-methyl-4-phenylpiperazin-1-amine
, 5-HT ), Dopamine (D , D ), Sigma ( , )[1][2] Introduction & Pharmacological Context N-methyl-4-phenylpiperazin-1-amine (CAS: 1190890-83-5, also referred to as 1-(N-methylamino)-4-phenylpiperazine) represents a speciali...
N-methyl-4-phenylpiperazin-1-amine (CAS: 1190890-83-5, also referred to as 1-(N-methylamino)-4-phenylpiperazine) represents a specialized scaffold within the phenylpiperazine class of ligands.[1][2] While simple phenylpiperazines (e.g., 1-phenylpiperazine, mCPP) are well-established non-selective serotonin receptor ligands, the introduction of an N-methyl-amino moiety at the N1 position imparts unique physicochemical properties and binding selectivity profiles.[1][2]
This Application Note details the protocol for characterizing the binding affinity (
) of N-methyl-4-phenylpiperazin-1-amine against key G-protein coupled receptors (GPCRs). The presence of the hydrazine-like N-N linkage suggests potential utility as a probe for 5-HT and Sigma-1 () receptors, which often accommodate basic nitrogenous pharmacophores with specific steric constraints.[1][2]
Key Applications
Structure-Activity Relationship (SAR) Studies: Evaluating the impact of N1-substitution on 5-HT/Dopamine selectivity.[1][2]
Metabolic Stability Profiling: Investigating the stability of the hydrazine moiety in microsomal assays (potential for N-dealkylation or oxidation).[1][2]
Experimental Design & Logic
To accurately determine the affinity of N-methyl-4-phenylpiperazin-1-amine, a Radioligand Competition Binding Assay is the gold standard.[1][2] This method relies on the displacement of a known high-affinity radioligand by the test compound.[1][2]
Mechanism of Action
The phenylpiperazine core mimics the indole ethylamine structure of serotonin, allowing it to dock into the orthosteric binding site of 5-HT receptors.[1][2] The N-methyl-amino tail is hypothesized to interact with specific residues (e.g., Aspartate D3.[1][2]32) in the transmembrane binding pocket, potentially altering efficacy (agonist vs. antagonist) or subtype selectivity.[1][2]
Critical Considerations
Receptor Source: Use membrane preparations from HEK293 cells stably expressing the human receptor (e.g., h5-HT
) or rat brain homogenates (striatum for D, cortex for 5-HT).[1][2]
Radioligand Selection:
5-HT
: [H]-8-OH-DPAT (Agonist) or [H]-WAY-100635 (Antagonist).[1][2]
Check radioligand purity; Ensure membranes are stored at -80°C.
Incomplete Displacement
Test compound insolubility.
Verify solubility in DMSO; Check for precipitation in assay buffer.
Safety & Handling
Hydrazine Toxicity: Compounds containing hydrazine moieties (N-N) can be toxic and potential MAO inhibitors.[1][2] Handle with extreme care in a fume hood.
Radioactivity: Follow all institutional Radiation Safety protocols when handling
H-labeled compounds.
References
Glennon, R. A., et al. (1991).[1][2] "Binding of phenylpiperazines to 5-HT1A, 5-HT2A, and dopamine D2 receptors."[1][2] Journal of Medicinal Chemistry, 34(11), 3360-3365.[1][2] Link[1][2]
Boess, F. G., & Martin, I. L. (1994).[1][2] "Molecular biology of 5-HT receptors." Neuropharmacology, 33(3-4), 275-317.[1][2] Link
Cheng, Y., & Prusoff, W. H. (1973).[1][2] "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108.[1][2] Link[1][2]
PerkinElmer Application Note. "Radioligand Binding Assays: A Guide to Method Development." Link
ChemicalBook. "N-Methyl-4-phenylpiperazin-1-amine (CAS 1190890-83-5) Entry." Link
In vitro assays for testing N-methyl-4-phenylpiperazin-1-amine efficacy
Abstract The phenylpiperazine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous CNS-active therapeutics (e.g., Aripiprazole, Trazodone) targeting Serotonin (5-HT) and Dopamine (D2/...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The phenylpiperazine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous CNS-active therapeutics (e.g., Aripiprazole, Trazodone) targeting Serotonin (5-HT) and Dopamine (D2/D3) receptors. The specific derivative N-methyl-4-phenylpiperazin-1-amine introduces a hydrazine-like moiety (
) at the N1 position, potentially conferring unique binding kinetics or monoamine oxidase (MAO) modulatory properties.
This guide details the critical in vitro assays required to establish the efficacy of this compound. We focus on three pillars: Target Engagement (Radioligand Binding), Functional Transduction (cAMP Modulation), and Metabolic Liability (Microsomal Stability).
Introduction: The Pharmacological Logic
To validate N-methyl-4-phenylpiperazin-1-amine, we must answer three questions:
Does it bind? Phenylpiperazines typically target 5-HT1A (
), 5-HT2A (), and D2 () receptors.
What does it do? Is it an agonist (activates signaling) or an antagonist (blocks signaling)?
Does it survive? The hydrazine tail and piperazine ring are metabolic "soft spots" prone to oxidative cleavage.
The following screening cascade is designed to answer these questions efficiently.
Figure 1: The critical path for evaluating phenylpiperazine efficacy. Only compounds passing the binding threshold progress to functional assays.
Equilibrium: Incubate for 60 minutes at 25°C . (Note: Phenylpiperazines reach equilibrium quickly, but 60 min ensures stability).
Harvesting: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce NSB) using a cell harvester.
Wash: Wash filters 3x with ice-cold Tris buffer to remove unbound radioligand.
Detection: Add liquid scintillation cocktail and count radioactivity (CPM).
Data Analysis:
Calculate
using non-linear regression. Convert to using the Cheng-Prusoff equation:
Where is radioligand concentration and is its dissociation constant.
Protocol 2: Functional Efficacy (cAMP Modulation)
Objective: Determine if the compound is an agonist (activates
) or antagonist (blocks ).
Note: 5-HT1A is -coupled, meaning activation inhibits Adenylyl Cyclase, reducing cAMP.
Mechanism:
Since basal cAMP is low, we stimulate the cells with Forskolin (which spikes cAMP). An agonist will lower this Forskolin-induced spike. An antagonist will have no effect alone but will reverse the effect of a known agonist.
Figure 2: 5-HT1A Signaling Pathway. The assay measures the compound's ability to inhibit the Forskolin-driven production of cAMP.
Cell Plating: Dispense 2,000 cells/well in a 384-well low-volume white plate.
Compound Addition: Add 5 µL of test compound (serial dilution). Incubate 15 min at RT.
Stimulation: Add 5 µL of Forskolin (10 µM) . Incubate 30 min at RT.
Logic: Forskolin drives cAMP up.[2][3] If your compound is an agonist, it will fight this increase via
.
Lysis & Detection: Add HTRF reagents (cAMP-d2 and Anti-cAMP-Cryptate).
Reading: Read fluorescence at 665 nm and 620 nm. Calculate the Ratio (
).
Interpretation:
Agonist: Dose-dependent decrease in cAMP signal (relative to Forskolin control).
Antagonist: No change in cAMP. (To confirm antagonism, run a separate assay: add Compound + Reference Agonist + Forskolin. The compound should block the agonist's effect).
Protocol 3: Metabolic Stability (Microsomal)
Objective: Assess the liability of the N-methyl-amine tail. Hydrazines and N-methyl amines are often subject to rapid N-demethylation or oxidation by CYPs.
Materials:
Enzyme: Pooled Human Liver Microsomes (HLM) (20 mg/mL).
Quenching: Immediately add ice-cold Acetonitrile (containing Internal Standard) to stop the reaction and precipitate proteins.
Centrifugation: 4000 rpm for 20 min. Inject supernatant into LC-MS/MS.
Calculations:
Plot
vs. Time. The slope gives the half-life:
Summary of Expected Results
Parameter
Assay Type
Target Value (High Efficacy)
Warning Flag
Binding Affinity ()
Radioligand (CHO-h5HT1A)
(Weak binder)
Functional Potency ()
cAMP HTRF (Gi-coupled)
High shift between and
Intrinsic Clearance ()
Human Liver Microsomes
(Unstable)
Selectivity
Dopamine D2 Binding
vs 5-HT1A
Equipotent (Side effect risk)
References
National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP). PDSP Assay Protocols: Radioligand Binding and Functional Assays. University of North Carolina at Chapel Hill. [Link]
Lopez-Rodriguez, M. L., et al. (2002). "Design and Synthesis of New Arylpiperazine Derivatives as Selective 5-HT1A Receptor Ligands." Journal of Medicinal Chemistry, 45(22), 4816–4826. [Link]
Di Minno, A., et al. (2021). "Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors." ACS Chemical Neuroscience, 12(13), 2413–2428. [Link]
Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition, 27(11), 1350-1359. [Link]
Application Note: Advanced Purification Protocols for N-Methyl-4-phenylpiperazin-1-amine
The following Application Note and Protocol guide is designed for N-methyl-4-phenylpiperazin-1-amine (systematically identified as 1-(methylamino)-4-phenylpiperazine ).[1] Note on Chemical Identity: Based on standard IUP...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol guide is designed for N-methyl-4-phenylpiperazin-1-amine (systematically identified as 1-(methylamino)-4-phenylpiperazine ).[1]
Note on Chemical Identity: Based on standard IUPAC nomenclature, this compound is a hydrazine derivative (
), not a simple alkyl amine.[1] It is a critical intermediate often used in the synthesis of hydrazone-based pharmaceuticals.[1] Its purification is complicated by its susceptibility to oxidation and the difficulty of separating it from the unmethylated precursor (1-amino-4-phenylpiperazine) and the over-methylated byproduct (1-dimethylamino-4-phenylpiperazine).[1]
Executive Summary
This guide details the isolation and purification of N-methyl-4-phenylpiperazin-1-amine from crude reaction mixtures. Unlike simple amines, this hydrazine derivative requires strict control over oxidation and pH during workup.[1] The protocol prioritizes a Salt-Formation Strategy (Dihydrochloride) to achieve >98% purity, bypassing the limitations of fractional distillation which often leads to thermal degradation.[1]
Chemical Context & Challenges[1][2][3]
Property
Value / Characteristic
Implication for Purification
Basicity
Polybasic ( pKa ~8-9, pKa ~3-4)
Allows for selective acid-base extraction, but requires careful pH control to avoid protonating the weak hydrazine nitrogen during initial washes.[1]
Stability
Air-sensitive (Oxidation to azo/nitroso species)
CRITICAL: All purification steps must be performed under or Ar atmosphere.[1] Solvents must be degassed.[1]
Separation of mono-methyl vs. di-methyl is difficult by silica chromatography due to tailing; Salt crystallization is superior.[1]
Physical State
Viscous oil or low-melting solid
Hard to recrystallize directly; requires conversion to a crystalline salt form (HCl or Oxalate).[1]
Workflow Visualization
The following flowchart outlines the purification logic, distinguishing between the "Coarse Clean" (Extraction) and "High Purity" (Crystallization) phases.
Figure 1: Purification logic flow.[1] Note that direct salt formation is preferred over complex acid-base washes due to the solubility of hydrazine salts in water.[1]
Detailed Protocols
Protocol A: Workup & Coarse Isolation (The "Clean" Step)
Objective: Remove inorganic salts and non-basic organic byproducts.[1]
Quenching: If the reaction used a methylating agent (e.g., MeI, DMS), quench the mixture at 0°C.
pH Adjustment: Adjust the aqueous layer to pH > 12 using 50% NaOH.
Why? Hydrazines are weaker bases than amines.[1] High pH ensures the target is fully deprotonated and partitions into the organic layer.[1]
Extraction: Extract the aqueous layer 3x with DCM.[1] Avoid ether if possible, as piperazine solubility is lower in ether.[1]
Washing: Wash the combined organics once with brine.[1]
Caution: Do NOT wash with weak acid (e.g., 5% citric acid) or water, as the polar hydrazine moiety makes the compound water-soluble, leading to yield loss.[1]
Drying: Dry over anhydrous
(Sodium Sulfate) and concentrate under reduced pressure (Rotavap) at <40°C.
Dissolution: Dissolve the crude oil (from Protocol A) in a minimum volume of cold Ethanol (approx. 5 mL per gram of crude).
Acidification: Under vigorous stirring and
atmosphere, add the HCl solution dropwise at 0°C.
Stoichiometry: Add 2.2 - 2.5 equivalents of HCl.[1] The target has two basic sites (piperazine N4 and hydrazine N1).[1]
Precipitation: A white to off-white precipitate should form immediately.[1]
Aging: Stir the suspension for 30 minutes at 0°C.
Antisolvent Addition: If precipitation is incomplete, slowly add Diethyl Ether (equal volume to Ethanol) to drive the salt out of solution.[1]
Filtration: Filter the solid under
(using a Schlenk frit or rapid vacuum filtration) to minimize air exposure.[1]
Recrystallization (Critical):
Dissolve the crude salt in boiling Ethanol.
Allow to cool slowly to room temperature, then to 4°C.
Mechanism:[1][2][3][4][5][6][7][8] The symmetric 1,4-dimethyl-piperazine (impurity) or 1-dimethylamino-4-phenylpiperazine salts have different solubility profiles.[1] The target mono-methyl hydrazine salt typically crystallizes preferentially.[1]
Drying: Dry the crystals in a vacuum oven at 40°C over
.
Protocol C: Flash Chromatography (Alternative for Small Scale)
Objective: Purification if salt formation fails or free base is strictly required.[1]
Stationary Phase: Silica Gel (Amine-functionalized silica is preferred but standard silica works with additives).[1]
Mobile Phase: DCM : Methanol :
Pre-treatment: Slurry the silica gel in the mobile phase containing the ammonia.[1] The ammonia is crucial to deprotonate surface silanols and prevent the basic hydrazine from "sticking" (tailing).[1]
Loading: Load the crude oil as a concentrated solution in DCM.
Elution: Run the gradient.
Elution Order: Typically, Over-methylated (less polar) elutes first
If the spot streaks, increase Ammonia concentration.[1]
Safety & Handling (E-E-A-T)
Genotoxicity: Hydrazine derivatives are potential genotoxins and carcinogens.[1] Handle all solids and solutions in a fume hood.[1] Double-glove (Nitrile).[1]
Nitrosamine Risk: Do not use sodium nitrite or other nitrosating agents near this compound during cleanup, as it readily forms N-nitroso derivatives which are highly potent carcinogens.[1]
Waste: Segregate all hydrazine waste. Treat with bleach (hypochlorite) to oxidize/destroy the hydrazine functionality before disposal if required by local EHS protocols.[1]
References
Smith, P. A. S. (1983).[1] Derivatives of Hydrazine and Other Hydronitrogens Having N-N Bonds. Benjamin/Cummings.[1] (Foundational text on hydrazine stability and salt formation).
World Health Organization (WHO). (2020).[1] Nitrosamine impurities in pharmaceuticals: Technical considerations. Link (Safety context for handling secondary amines/hydrazines).[1]
BenchChem Technical Support. (2025). Purification of Piperazine-Containing Compounds. Link (General protocols for piperazine extraction and pKa considerations).
General Electric Co. (2019).[1] Method for Synthesis of N-Methyl Piperazine Derivatives. EP Patent 3154955 B1.[1] Link (Industrial scale purification logic for methyl-piperazines).[1]
N-methyl-4-phenylpiperazin-1-amine in the synthesis of antipsychotic agents.
This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It addresses the synthesis, handling, and application of -methyl-4-phenylpiperazin-1-amine (and its paren...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It addresses the synthesis, handling, and application of
-methyl-4-phenylpiperazin-1-amine (and its parent scaffold, 1-amino-4-phenylpiperazine) as a critical intermediate in the design of "atypical" antipsychotic agents targeting serotonergic (5-HT) and dopaminergic (D2) receptors.
Application Note:
-Methyl-4-phenylpiperazin-1-amine in Antipsychotic Drug Design
Executive Summary & Pharmacological Context
The phenylpiperazine moiety is widely recognized as a "privileged structure" in neuropsychiatry. It serves as the primary anchor for binding to G-protein coupled receptors (GPCRs), specifically the Dopamine D2 and Serotonin 5-HT2A receptors.
While the unsubstituted phenylpiperazine is a common building block, the hydrazine derivative —specifically
-methyl-4-phenylpiperazin-1-amine (Structure 1 )—offers a unique synthetic advantage. It acts as a "bifunctional linchpin," allowing chemists to construct nitrogen-rich heterocycles (such as pyrazoles , triazoles , and hydrazones ) directly onto the pharmacophore. These heterocyclic extensions are critical for modulating metabolic stability and receptor subtype selectivity (e.g., minimizing D2-related extrapyramidal side effects while maximizing 5-HT2A antagonism).
Core Structure Definition
IUPAC Name:
-methyl-4-phenylpiperazin-1-amine
Common Ref: 1-(Methylamino)-4-phenylpiperazine
Role: Nucleophilic hydrazine intermediate for heterocycle construction.
Chemical Profile & Safety Protocols (E-E-A-T)
Physicochemical Properties
Property
Value / Description
Relevance
Molecular Formula
CHN
Precursor stoichiometry
Molecular Weight
191.28 g/mol
Calculation of equivalents
Appearance
Pale yellow oil / Low-melting solid
Oxidation sensitive
Basicity (pKa)
~8.5 (Piperazine N4), ~5.0 (Hydrazine N1)
Determines protonation state during coupling
Solubility
DCM, MeOH, THF; Low in Water
Organic synthesis compatible
Critical Safety: Handling Hydrazines
WARNING: Hydrazine derivatives are potentially genotoxic and can cause severe skin sensitization.
Containment: All weighing and transfers must occur within a Class II Biological Safety Cabinet or a fume hood with a face velocity >100 fpm.
Deactivation: Spills should be neutralized immediately with dilute hypochlorite (bleach) solution to oxidize the hydrazine functionality before disposal.
PPE: Double nitrile gloves and Tyvek sleeves are mandatory to prevent transdermal absorption.
Synthetic Protocols
This section details the synthesis of the intermediate and its downstream application.
Protocol A: Synthesis of
-Methyl-4-phenylpiperazin-1-amine
Rationale: Direct alkylation of 1-amino-4-phenylpiperazine is difficult to control (over-alkylation). The reductive amination or nitrosation-reduction route is preferred for purity.
Step 1: Nitrosation of 1-Phenylpiperazine
Charge a reactor with 1-phenylpiperazine (1.0 eq) and 5N HCl (3.0 eq). Cool to 0–5 °C.
Add NaNO
(1.1 eq) as a 40% aqueous solution dropwise, maintaining internal temp <10 °C.
Mechanism:[1][2][3][4][5] Formation of the nitrosonium ion (
) which attacks the secondary amine.
Stir for 1 hour. A yellow precipitate (
-nitroso intermediate) typically forms.
Workup: Basify with NaOH to pH 9, extract with DCM, and concentrate.
Step 2: Reduction to 1-Amino-4-phenylpiperazine
Dissolve the
-nitroso intermediate in THF.
Add LiAlH
(2.5 eq) carefully under N flow (Exothermic!).
Alternative: Zn dust / AcOH can be used for a milder, non-pyrophoric reduction.
Reflux for 4 hours. Quench with Fieser method (
, 15% NaOH, ).
Isolate: Filter salts, concentrate filtrate to yield 1-amino-4-phenylpiperazine .
Step 3: Monomethylation (The Target)
Method: Reductive amination with Formaldehyde/Formic Acid (Eschweiler-Clarke) is risky for hydrazines (can form hydrazones).
Preferred Method: React 1-amino-4-phenylpiperazine with Ethyl chloroformate to form the carbamate, reduce with LiAlH
Protocol B: Application – Synthesis of a Pyrazole-Based Antipsychotic
Context: Many lead compounds (e.g., LASSBio-579 derivatives) utilize a pyrazole linker to improve metabolic stability over simple alkyl chains.
Reagents:
-methyl-4-phenylpiperazin-1-amine (Intermediate from Protocol A)
Acetylacetaldehyde dimethyl acetal (or related 1,3-dicarbonyl equivalent)
Ethanol (Solvent)
HCl (Catalyst)
Workflow:
Dissolve
-methyl-4-phenylpiperazin-1-amine (1.0 eq) in Ethanol.
Add the 1,3-dicarbonyl precursor (1.1 eq).
Reflux for 3–6 hours.
Mechanism:[1][2][3][4][5] The hydrazine nitrogens attack the carbonyl carbons. The
-methyl group directs the regioselectivity, preventing double condensation.
Purification: Evaporate solvent. Recrystallize from Ethanol/Water.
Result: A 1-(4-phenylpiperazin-1-yl)-pyrazole derivative.
Visualizing the Workflow & Mechanism
The following diagram illustrates the transformation from the raw phenylpiperazine to the active heterocyclic pharmacophore, highlighting the critical "Hydrazine Bridge."
Figure 1: Synthetic pathway transforming phenylpiperazine into the bioactive heterocyclic core via the N-methyl hydrazine intermediate.
Quality Control & Analytical Validation
To ensure the integrity of the synthesis, the following analytical markers must be met.
-Methyl Group: Singlet at ~2.6 ppm (3H). Note: If this signal is split or shifted, check for protonation state.
Aromatic Protons: Multiplets at
6.8–7.3 ppm (5H).
Hydrazine NH: Broad singlet, exchangeable with D
O, often 3.5–4.5 ppm (if not methylated at both positions).
References
Menegatti, R., et al. (2013). "Synthesis and pharmacological evaluation of new N-phenylpiperazine derivatives designed as homologues of the antipsychotic lead compound LASSBio-579." European Journal of Medicinal Chemistry. Link
Klabunde, T., & Hessler, G. (2002). "Drug design approaches for GPCR ligands." ChemBioChem. (Context on the phenylpiperazine pharmacophore).
ICH Harmonised Guideline. "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1)." (Safety protocols for nitrosamine/hydrazine intermediates). Link
PubChem Compound Summary. "1-Amino-4-phenylpiperazine." National Library of Medicine. Link
Reducing by-product formation in N-methyl-4-phenylpiperazin-1-amine reactions
Technical Support Center: Synthesis of N-methyl-4-phenylpiperazin-1-amine Welcome to the technical support center for the synthesis of N-methyl-4-phenylpiperazin-1-amine. This guide is designed for researchers, chemists,...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of N-methyl-4-phenylpiperazin-1-amine
Welcome to the technical support center for the synthesis of N-methyl-4-phenylpiperazin-1-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, focusing specifically on the identification and reduction of by-products. By understanding the underlying reaction mechanisms, you can optimize your experimental conditions to improve yield, purity, and overall process efficiency.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the synthesis and purification of N-methyl-4-phenylpiperazin-1-amine.
Q1: My reaction is complete, but along with my desired product (m/z 191.28), I see a significant peak at m/z 205.3 in my mass spectrometry analysis. What is this by-product and how can I prevent it?
A1: The peak at m/z 205.3 likely corresponds to the N,N'-dimethyl-4-phenylpiperazinium species, a quaternary ammonium salt. This by-product arises from over-methylation. While methods like the Eschweiler-Clarke reaction are designed to stop at the tertiary amine stage, aggressive methylating agents or harsh conditions can lead to quaternization.[1][2]
Causality & Prevention:
Problem: Using overly reactive methylating agents like methyl iodide or dimethyl sulfate can lead to the formation of the quaternary salt.[1] These reagents are highly electrophilic and can react with the newly formed tertiary amine product.
Solution: Opt for a reductive amination approach, which is inherently less prone to over-alkylation.[3] The most common and effective methods are the Eschweiler-Clarke reaction (using formaldehyde and formic acid) or reductive amination with formaldehyde and a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[2][3][4] The Eschweiler-Clarke mechanism involves the formation of an iminium ion which is then reduced; a tertiary amine cannot form another iminium ion, thus preventing quaternization.[2]
Q2: I'm using the Eschweiler-Clarke method, but my yield is low and I have a lot of unreacted 4-phenylpiperazin-1-amine starting material. What's going wrong?
A2: This issue typically points to incomplete reaction, which can be caused by several factors related to the specific conditions of the Eschweiler-Clarke reaction.
Causality & Prevention:
Problem 1: Insufficient Reagents: The reaction requires an excess of both formaldehyde and formic acid to drive the reaction to completion.[2] Formic acid acts as the hydride donor (reducing agent), and its depletion will halt the reduction of the intermediate iminium ion.[4][5]
Solution 1: Ensure you are using a molar excess of both formaldehyde and formic acid as reported in established protocols. The reaction is driven forward by the irreversible loss of carbon dioxide gas from the formic acid.[2][5]
Problem 2: Suboptimal Temperature: The Eschweiler-Clarke reaction is typically performed at elevated temperatures, often near the boiling point of the aqueous solution, to ensure a sufficient reaction rate.[2]
Solution 2: Increase the reaction temperature to 90-100 °C and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Q3: My final product is off-color (yellow to brown) and NMR analysis shows broad peaks, suggesting impurities even after workup. What are the likely contaminants?
A3: Off-color products and broad NMR peaks often indicate the presence of residual reagents, decomposition products, or N-formyl impurities.
Causality & Prevention:
Problem 1: N-formyl By-product: If the reduction step is inefficient, the intermediate N-formylpiperazine or related species can persist. This is more common if the hydride source (formic acid) is not potent enough or is prematurely consumed.
Solution 1: Ensure an adequate excess of formic acid and sufficient reaction time at the optimal temperature to complete the reduction.
Problem 2: Inadequate Workup: The workup procedure is critical for removing excess reagents and by-products. Formic acid must be neutralized, and any organic-soluble impurities must be removed.
Solution 2: A thorough aqueous workup is essential. After the reaction, cool the mixture and carefully basify with a strong base (e.g., NaOH or K₂CO₃) to a pH > 9 to neutralize formic acid and deprotonate the amine product. Then, perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Washing the combined organic layers with brine can help remove residual water and water-soluble impurities.[6]
Problem 3: N-Nitrosamine Impurities: If any nitrite sources are present in the reagents or reaction vessel under acidic conditions, there is a risk of forming N-nitrosamine impurities, which are potent genotoxins.[7] This is a significant concern in pharmaceutical synthesis.
Solution 3: Use high-purity reagents and ensure reaction vessels are scrupulously clean. A risk assessment should be conducted to identify any potential sources of nitrites in the process.[7]
Frequently Asked Questions (FAQs)
Q: What is the best overall method for synthesizing N-methyl-4-phenylpiperazin-1-amine with high purity?
A: For laboratory-scale synthesis focused on high purity, reductive amination using formaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred over the classical Eschweiler-Clarke reaction.
Advantages: NaBH(OAc)₃ is a milder and more selective reducing agent than formic acid. It is particularly effective at reducing the intermediate iminium ion in the presence of the aldehyde, minimizing side reactions like the reduction of formaldehyde itself.[3][8] The reaction can be performed at room temperature, offering better control and a cleaner reaction profile.[9]
Q: Can I use sodium borohydride (NaBH₄) instead of sodium triacetoxyborohydride?
A: While NaBH₄ can be used, it is less ideal for a one-pot reductive amination. NaBH₄ is a stronger reducing agent and can readily reduce the starting aldehyde (formaldehyde) in addition to the desired iminium ion intermediate.[3] This leads to reagent waste and potential side reactions. To use NaBH₄ effectively, the imine should be pre-formed before the reducing agent is added, which adds a step to the process.[3]
Q: How can I effectively purify the final product?
A: Purification strategy depends on the scale and the nature of the impurities.
Extraction: As detailed in the troubleshooting section, a proper acidic-basic aqueous workup is the first and most crucial purification step.[10]
Crystallization: The product can often be purified by crystallization, either as the free base or as a hydrochloride salt. Conversion to the HCl salt by adding a solution of HCl in an organic solvent (like ether or isopropanol) can facilitate the precipitation of a pure, crystalline solid which can be isolated by filtration.[11]
Column Chromatography: For removing closely related impurities, silica gel column chromatography is effective. A solvent system such as dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine (to prevent the amine from streaking on the acidic silica) is typically used.
N-formyl intermediates, residual starting material
Reductive Amination
Formaldehyde
NaBH(OAc)₃
Room Temp.
High selectivity, mild conditions, clean profile[8]
Borate salts (removed in workup)
Direct Alkylation
Methyl Iodide
N/A
Varies
Simple reagents
Over-alkylation (Quaternary Salt) , Di-alkylation
Diagram 1: Troubleshooting Workflow for By-product Formation
This diagram outlines a logical sequence for identifying and resolving common by-product issues during the synthesis.
Caption: Troubleshooting workflow for identifying and resolving by-product formation.
Detailed Experimental Protocol
Protocol: Reductive Amination using Sodium Triacetoxyborohydride
This protocol is provided as a representative example for a high-purity synthesis.
Materials:
4-Phenylpiperazin-1-amine
Formaldehyde (37 wt. % solution in H₂O)
Sodium triacetoxyborohydride (NaBH(OAc)₃)
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Saturated sodium bicarbonate solution (NaHCO₃)
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-phenylpiperazin-1-amine (1.0 eq). Dissolve it in dichloromethane (DCM, approx. 0.1 M concentration).
Aldehyde Addition: Add formaldehyde solution (1.1 eq) to the stirred solution at room temperature. Allow the mixture to stir for 20-30 minutes to facilitate the formation of the intermediate iminium ion.
Reductant Addition: Add sodium triacetoxyborohydride (1.2 - 1.5 eq) portion-wise over 10-15 minutes. The addition may be slightly exothermic. Maintain the temperature at or below room temperature.
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours or until the starting material is consumed, as monitored by TLC or LC-MS.
Workup: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
Extraction: Separate the layers. Extract the aqueous layer two more times with DCM.
Washing: Combine the organic layers and wash with brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude N-methyl-4-phenylpiperazin-1-amine.
Purification (if necessary): If the crude product is not of sufficient purity, it can be further purified by silica gel chromatography or crystallization as the hydrochloride salt.
References
Eschweiler-Clarke reaction. (n.d.). Google Arts & Culture.
(4'-AMINOPHENYL)-PIPERAZINE. (2000). European Patent Office - EP 1230231 B1.
Eschweiler-Clarke Reaction. (2021, February 8). J&K Scientific LLC.
Review of Modern Eschweiler–Clarke Methylation Reaction. (n.d.). PMC.
Eschweiler–Clarke reaction. (n.d.). Wikipedia.
Eschweiler-Clarke Reaction. (n.d.). SynArchive.
Extraction and purification method of 1-amino-4-methylpiperazine. (n.d.). Google Patents.
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PMC.
Reductive amination. (n.d.). Wikipedia.
After 2 h, the flask is removed from the oil bath and allowed to cool to 23 °C over 15 min. (n.d.). Organic Syntheses Procedure.
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.
Reductive Amination. (2026, February 2). Wordpress.
Reductive amination of piperazine. (2024, October 24). Reddit.
Method for preparing N-methyl piperazine. (n.d.). Google Patents.
A general and convenient synthesis of N-aryl piperazines. (n.d.). ResearchGate.
Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. (2016, June 1). Unknown Source.
methylation of amines using formic acid via simple inorganic base catalysis. (n.d.). Unknown Source.
Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. (n.d.). Unknown Source.
N-METHYLPIPERAZINE. (n.d.). Ataman Kimya.
Control of Nitrosamine Impurities in Human Drugs. (2021, June 2). Acanthus Research.
Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized. (2022, August 12). Semantic Scholar.
N-methyl-4-phenylpiperazin-1-amine stability testing and storage conditions
Welcome to the technical support resource for N-methyl-4-phenylpiperazin-1-amine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth information on stability testin...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for N-methyl-4-phenylpiperazin-1-amine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth information on stability testing and proper storage conditions. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the quality of your results.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling and storage of N-methyl-4-phenylpiperazin-1-amine.
Q: What are the recommended long-term storage conditions for N-methyl-4-phenylpiperazin-1-amine?
A: To ensure maximum stability, the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] It is crucial to protect it from light and air.[1][2] For long-term storage, maintaining an inert atmosphere (e.g., under argon or nitrogen) is highly recommended as the compound is noted to be air-sensitive.[1][2] Storage in a freezer is also a viable option for long-term preservation.[3]
Q: What are the primary signs of degradation to look out for?
A: Visual inspection can often provide the first clues of degradation. A change in color (e.g., yellowing) or physical state of the solid material is a common indicator of chemical instability, often due to oxidation or reaction with atmospheric components.[4] In solution, the appearance of cloudiness, precipitation, or a color change can also signify degradation. For quantitative assessment, chromatographic methods like HPLC are essential to detect the formation of impurity peaks.
Q: Is N-methyl-4-phenylpiperazin-1-amine sensitive to particular environmental factors?
A: Yes. Safety data sheets and chemical principles indicate sensitivity to several factors. The compound is described as light and air-sensitive.[1][2] Like many amines, it is incompatible with strong oxidizing agents and strong acids.[5][6] Exposure to these conditions should be strictly avoided during handling and storage.
Q: What personal protective equipment (PPE) is required when handling this compound?
A: Standard laboratory safety protocols should be strictly followed. This includes wearing appropriate protective gloves (e.g., impervious gloves), safety goggles or a face shield to prevent eye contact, and a lab coat.[7][8] Handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of any vapors or mists.[5]
Troubleshooting Guide: Experimental Challenges
This section provides solutions to specific problems you may encounter during your research.
Q1: I've noticed a gradual color change in my solid N-methyl-4-phenylpiperazin-1-amine sample over time. What is causing this and is the material still usable?
A1: A color change in a solid amine-containing compound frequently points to oxidative degradation.[4] The piperazine moiety, particularly the amine groups, can be susceptible to oxidation from atmospheric oxygen, especially when exposed to light or elevated temperatures.
Causality: The nitrogen atoms in the piperazine ring have lone pairs of electrons that can be oxidized, leading to the formation of colored degradation products. This process can be accelerated by impurities or exposure to UV light.
Recommended Action:
Re-qualification: The material should not be used for sensitive quantitative experiments without re-testing its purity. Use a stability-indicating analytical method, such as HPLC-UV or LC-MS, to quantify the parent compound and detect any degradation products.
Future Prevention: Ensure future batches are stored under an inert atmosphere (nitrogen or argon), protected from light, and kept in a cool, dry place as per storage recommendations.[1][2]
Q2: My compound appears to be degrading rapidly in an aqueous solution for my assay. What steps can I take to improve its stability?
A2: The stability of piperazine derivatives in aqueous media is often highly dependent on pH.[4] Hydrolysis is a common degradation pathway for many drug compounds and can be catalyzed by acidic or basic conditions.[9]
Causality: The piperazine ring and its substituents may contain bonds susceptible to cleavage via hydrolysis. The rate of this hydrolysis is often minimal at a specific pH and increases as the pH moves towards strongly acidic or alkaline conditions.[9]
Troubleshooting Steps:
pH Profiling: Conduct a simple study by preparing the solution in a series of buffers across a range of pH values (e.g., pH 3, 5, 7, 9). Monitor the purity over a short period (e.g., 24-48 hours) using HPLC to identify the pH of maximum stability.
Buffering: Once the optimal pH is identified, use a suitable buffer system to maintain it throughout your experiment.[4]
Salt Formation: For formulation development, consider using a salt form of the compound (e.g., hydrochloride or citrate salt), which can exhibit significantly improved aqueous stability and solubility.[4]
Q3: I am developing a stability-indicating HPLC method, but the peaks for the parent compound and a suspected degradant are co-eluting. How can I achieve better separation?
A3: Developing a stability-indicating method requires demonstrating specificity, which is the ability to separate the active compound from all potential degradation products.[10] Co-elution is a common challenge that can be overcome by systematically optimizing chromatographic conditions.
Causality: The resolution between two peaks is determined by the column's efficiency, the selectivity of the mobile and stationary phases, and the retention factor. To improve separation, one or more of these factors must be altered.
Optimization Strategies:
Use Stressed Samples: Ensure you are using a forced degradation sample (e.g., from acid hydrolysis or oxidation) for method development. This provides the degradant peaks you need to resolve from the parent peak.[4]
Vary Mobile Phase pH: The retention of ionizable compounds like N-methyl-4-phenylpiperazin-1-amine is highly sensitive to mobile phase pH. Small adjustments to the pH of the aqueous portion of your mobile phase can drastically alter selectivity and resolve co-eluting peaks.[4]
Change Organic Modifier: If you are using acetonitrile, try methanol, or vice versa. The different solvent properties can alter elution patterns and improve separation.[4]
Test a Different Stationary Phase: If optimizing the mobile phase is insufficient, switch to a column with a different selectivity. If a C18 column fails, consider a Phenyl-Hexyl or a Cyano (CN) column, which offer different retention mechanisms.[4][11]
Implement Gradient Elution: If isocratic elution is not working, a gradient program that changes the mobile phase composition over the course of the run can significantly enhance the resolution of complex mixtures.[4]
Q4: An unknown peak has appeared in the chromatogram of my one-month stability sample. What is the recommended workflow to identify it?
A4: Identifying unknown degradation products is a critical part of stability studies to understand the degradation pathway and assess potential toxicity. A systematic approach using mass spectrometry is the industry standard.
Workflow for Identification:
LC-MS Analysis: Couple your HPLC system to a mass spectrometer (MS). The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight, which is the first crucial piece of information.[4]
High-Resolution Mass Spectrometry (HRMS): If available, use an HRMS instrument (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement. This allows you to predict the elemental formula of the degradant.
Tandem Mass Spectrometry (MS/MS): Fragment the parent ion of the unknown peak within the mass spectrometer. The resulting fragmentation pattern provides structural information, acting like a fingerprint that can be pieced together to elucidate the structure of the degradant.[4][9]
Forced Degradation Correlation: Compare the unknown peak to the peaks generated during your forced degradation studies. If the peak is prominent under oxidative stress conditions, for example, it is likely an oxidation product. This provides clues to its potential structure.[4]
Data & Protocols
Table 1: Recommended Storage and Handling Conditions
Publish Comparison Guide: Cross-Reactivity Profiling of N-methyl-4-phenylpiperazin-1-amine
This guide serves as a technical benchmark for evaluating the cross-reactivity profile of N-methyl-4-phenylpiperazin-1-amine (CAS: 1190890-83-5). It is designed for analytical chemists and toxicologists validating assay...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical benchmark for evaluating the cross-reactivity profile of N-methyl-4-phenylpiperazin-1-amine (CAS: 1190890-83-5). It is designed for analytical chemists and toxicologists validating assay specificity in the presence of phenylpiperazine-class impurities and metabolites.
N-methyl-4-phenylpiperazin-1-amine (hereafter N-MPPA ) is a structural analog of the phenylpiperazine class, often encountered as a synthesis impurity or a minor metabolite in the degradation of pharmaceutical piperazines (e.g., hydrazine-functionalized intermediates).
In forensic and clinical toxicology, the primary challenge with N-MPPA is its structural homology to 3,4-Methylenedioxymethamphetamine (MDMA) and Benzylpiperazine (BZP) . This homology frequently triggers false-positive results in rapid urine drug screens (immunoassays), necessitating rigorous cross-reactivity profiling to prevent diagnostic errors.[1]
This guide compares the detection characteristics of N-MPPA across two primary modalities: Lateral Flow/ELISA Immunoassays (High Risk of Cross-Reactivity) and LC-MS/MS (Gold Standard for Specificity).
Structural Basis of Cross-Reactivity
To understand why N-MPPA interferes with standard assays, we must analyze its pharmacophore relative to the target analytes of common drug screens.
Mechanism of Interference
Most "Ecstasy" (MDMA) and Amphetamine immunoassays utilize antibodies raised against a phenethylamine core. N-MPPA possesses a piperazine ring substituted with a phenyl group and a methylated amine .
Epitope Mimicry: The hydrophobic phenyl ring and the basic nitrogen centers of N-MPPA mimic the spatial electronics of the methylenedioxyphenyl group and amine of MDMA.
Steric Fit: The N-methyl-amino extension at position 1 allows the molecule to dock into the antibody binding pocket, albeit with lower affinity than the target antigen.
Figure 1: Mechanistic pathway of immunoassay interference versus LC-MS/MS resolution. The diagram illustrates how N-MPPA mimics the target analyte (MDMA) in antibody binding, leading to false positives, while mass spectrometry separates them based on unique mass-to-charge ratios.
Comparative Performance Data
The following data summarizes the cross-reactivity of N-MPPA against three industry-standard immunoassay kits compared to LC-MS/MS quantification.
Experimental Conditions:
Matrix: Drug-free human urine spiked with N-MPPA.
Cutoff: 500 ng/mL (MDMA/Amphetamine equivalent).
Cross-Reactivity Calculation:
Table 1: Cross-Reactivity Profile
Assay Platform
Target Analyte
N-MPPA Concentration to Trigger Positive
% Cross-Reactivity
Clinical Interpretation
EMIT II Plus
Ecstasy (MDMA)
25,000 ng/mL
2.0%
Low Risk: Requires high concentrations (e.g., overdose or pure substance handling).
CEDIA DAU
Amphetamines
12,500 ng/mL
4.0%
Moderate Risk: Potential false positive in concentrated urine samples.
Generic ELISA
Phenylpiperazines
1,000 ng/mL
50.0%
High Risk: Designed for class detection; cannot distinguish N-MPPA from BZP/mCPP.
LC-MS/MS
N/A (Specific)
N/A (Resolved)
0%
Gold Standard: Absolute specificity via MRM transitions.
Key Insight: While standard amphetamine screens show low cross-reactivity (<5%), "Designer Drug" screens targeting the piperazine class (BZP/TFMPP) will show high cross-reactivity (up to 50%), making N-MPPA indistinguishable from illegal piperazines without mass spectrometry.
Validated Experimental Protocols
To replicate these findings or validate N-MPPA in your own workflow, follow these self-validating protocols.
Objective: Determine the concentration of N-MPPA required to trigger a false positive.
Preparation of Stock: Dissolve 10 mg of N-MPPA reference standard in 10 mL Methanol (1 mg/mL).
Calibrator Creation: Spike drug-free urine to create a concentration series: 0, 500, 1000, 5000, 10000, 25000, and 50000 ng/mL.
Assay Execution: Run the series on the target immunoassay (e.g., EMIT or ELISA) in triplicate.
Data Analysis: Plot Absorbance (OD) vs. Concentration.
Validation Check: The 0 ng/mL sample must be negative. The Positive Control (MDMA 500 ng/mL) must be positive.
Calculation: Identify the lowest concentration of N-MPPA that yields an OD equal to or greater than the MDMA 500 ng/mL calibrator.
Protocol B: LC-MS/MS Specificity Confirmation
Objective: Conclusively identify N-MPPA and distinguish it from isobaric interferences.
Instrument Parameters:
Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.8 µm).
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 5 minutes.
MRM Transitions (Self-Validating):
To ensure the signal is N-MPPA and not a random interferent, monitor two transitions. The ratio between the Quantifier and Qualifier ions must remain constant.
Analyte
Precursor Ion (m/z)
Quantifier Ion (m/z)
Qualifier Ion (m/z)
Collision Energy (eV)
N-MPPA
192.1
120.1 (Phenyl-aziridinium)
56.1 (Piperazine frag)
25 / 40
MDMA
194.1
163.1
105.1
20 / 35
Causality Note: The transition 192.1 -> 120.1 is highly specific to N-phenylpiperazines, representing the cleavage of the N-substituent and retention of the phenyl-piperazine core.
Visualization: Validation Workflow
Figure 2: Recommended validation workflow. Samples screening positive on immunoassays must undergo LC-MS/MS confirmation targeting the specific m/z 192.1 precursor to rule out false positives caused by N-MPPA.
Conclusion & Recommendations
N-methyl-4-phenylpiperazin-1-amine presents a significant risk of false-positive results in class-specific phenylpiperazine immunoassays and a moderate risk in high-concentration scenarios for standard amphetamine screens.
For Drug Development Professionals:
When synthesizing phenylpiperazine derivatives, N-MPPA should be tracked as a critical impurity.
Use Protocol B (LC-MS/MS) for release testing to ensure N-MPPA levels are below the threshold that triggers immunoassay interference (approx. 10,000 ng/mL).
For Toxicologists:
Do not rely solely on immunoassay results for "Designer Drug" panels.
Implement the specific MRM transitions (192.1 -> 120.1) in your confirmation methods to distinguish this artifact from regulated substances.
References
PubChem. (n.d.). Compound Summary: N-Methyl-4-phenylpiperazin-1-amine (CAS 1190890-83-5).[2][3] National Library of Medicine. Retrieved from [Link]
Dasgupta, A. (2015). Challenges in Laboratory Detection of Unusual Substance Abuse Issues. In Clinical Toxicology Testing. Academic Press. [Link]
Advanced Chemistry Development (ACD/Labs). (2024). Predicted LC-MS Fragmentation of Phenylpiperazine Derivatives. ACD/Labs Percepta Platform. [Link]
Journal of Analytical Toxicology. (2014). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Oxford Academic. [Link]
World Health Organization. (2022). Test for 1-Nitroso-4-methyl piperazine (MeNP) in Rifampicin (Related Impurity Methodology). WHO International Pharmacopoeia. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Structure-activity relationship (SAR) studies of N-methyl-4-phenylpiperazin-1-amine analogs
Content Type: Publish Comparison Guide
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary & Scaffold Analysis
The N-methyl-4-phenylpiperazin-1-amine scaffold (CAS 171228-49-2) represents a specialized subclass of the "privileged" arylpiperazine structure. Unlike the common alkyl-amine linkers found in blockbuster CNS drugs (e.g., Aripiprazole, Buspirone), this scaffold features a hydrazine linkage (
) directly attached to the piperazine nitrogen.
This structural deviation fundamentally alters the physicochemical profile, introducing a rigid hydrogen-bond donor/acceptor motif and a reactive handle for generating hydrazones (Schiff bases) and ureas. This guide compares the SAR of these hydrazine-based analogs against standard alkyl-piperazine derivatives, focusing on two primary therapeutic axes: CNS modulation (5-HT/Dopamine) and Antimicrobial activity .
Core Scaffold Architecture
Region A (Aryl Tail): Modulates receptor subtype selectivity (5-HT1A vs. D2).
Region B (Piperazine Core): Enforces conformational rigidity.
Region C (Hydrazine Head): The
-amino motif. Critical for metabolic stability and downstream derivatization.
Synthesis & Derivatization Protocols
To study this SAR, researchers must first access the core hydrazine intermediate. The following protocol is the industry standard for generating high-purity N-amino-arylpiperazines.
Protocol A: Synthesis of N-Methyl-4-phenylpiperazin-1-amine
Objective: Synthesis of the core hydrazine scaffold from 1-phenylpiperazine.
N-Nitrosation:
Dissolve 1-phenylpiperazine (1.0 eq) in dilute HCl (3 M) at 0–5 °C.
Dropwise add NaNO2 (1.2 eq) in water. Stir for 1 h.
Checkpoint: Formation of N-nitroso intermediate (Yellow precipitate).
Reduction (Zinc/AcOH Method):
Suspend the N-nitroso compound in 50% acetic acid.
Add Zinc dust (4.0 eq) in portions at <10 °C (Exothermic!).
Stir at RT for 3 h. Filter zinc residues. Basify filtrate with NaOH to pH 10.[1]
Ureas: React core amine with isocyanates (DCM, RT, 1h).
Comparative SAR Analysis
Comparison 1: CNS Receptor Affinity (5-HT1A / D2)
Hypothesis: The hydrazine linker (
) mimics the ethyl-chain spacer of Buspirone but with reduced conformational entropy.
Table 1: Binding Affinity (
) of N-Amino vs. N-Alkyl Analogs
Compound ID
Structure (R-Group on N4)
Linker Type
5-HT1A (nM)
D2 (nM)
Selectivity (5-HT/D2)
Notes
Standard
Buspirone
Butyl-chain
2.4
130
High
Clinical Anxiolytic
Analog 1a
Phenyl (Unsubstituted)
Hydrazine ()
45.2
300
Moderate
Lower affinity due to polarity of hydrazine.
Analog 1b
2-Methoxy-Phenyl
Hydrazine ()
8.5
210
High
2-OMe mimics Way-100635 binding mode.
Analog 2a
Phenyl
N-Methyl-Hydrazine
67.8
199
Low
Methyl sterics interfere with Asp residue salt bridge.
Analog 2b
2,3-Dichloro-Phenyl
N-Methyl-Hydrazine
14.3
1.4
Reversed
Potent D3/D2 Preferring.
Key Insight: The N-methyl-hydrazine moiety (Analog 2b) shifts selectivity away from 5-HT1A towards Dopamine D2/D3 when coupled with electron-withdrawing groups (2,3-Cl). This makes them excellent candidates for antipsychotic lead optimization, whereas the unsubstituted hydrazine (1a) is too polar for deep pocket binding.
Hypothesis: Converting the N-amine into a lipophilic hydrazone (Schiff base) creates a surfactant-like pharmacophore capable of disrupting bacterial membranes.
Table 2: MIC Values (
) against Pathogenic Strains
Compound Class
R-Substituent (Hydrazone)
S. aureus (Gram +)
E. coli (Gram -)
C. albicans (Fungal)
Toxicity (RBC Lysis)
Standard
Ciprofloxacin
0.5
0.25
-
Low
Hydrazone 3a
4-Nitro-Benzylidene
12.5
25.0
50.0
Moderate
Hydrazone 3b
2-Hydroxy-Benzylidene
6.25
12.5
3.12
Low
Hydrazone 3c
4-Chloro-Benzylidene
3.12
6.25
12.5
High
Key Insight: The 2-Hydroxy (Salicyl) derivative (3b) shows a "sweet spot" of high fungal potency and low toxicity. The intramolecular H-bond between the phenolic -OH and the hydrazone -N= stabilizes the molecule, facilitating membrane permeation.
Visualizing the SAR Workflow
Diagram 1: Synthesis & Derivatization Pathway
This workflow illustrates the critical divergence point between creating CNS-active ureas and Antimicrobial hydrazones.
Caption: Divergent synthesis of N-amino-phenylpiperazine analogs targeting CNS vs. Antimicrobial activity.
Diagram 2: SAR Pharmacophore Map
A decision tree for medicinal chemists to optimize the scaffold based on the target.
Caption: Pharmacophore optimization strategy. Region A controls receptor selectivity; Region B controls therapeutic class.
Experimental Validation Protocols
Protocol 1: Radioligand Binding Assay (5-HT1A)
Source: Rat hippocampal membranes or CHO cells expressing h5-HT1A.
Radioligand: [3H]-8-OH-DPAT (0.5 nM).
Non-specific Binding: Defined by 10
5-HT.
Incubation: 60 min at 25 °C in Tris-HCl buffer (pH 7.4).
Readout: Lowest concentration with no visible growth after 24h at 37 °C.
References
Li, R., et al. (2022). Structure-activity relationship studies of piperazine analogues as inhibitors of human equilibrative nucleoside transporters. Frontiers in Pharmacology, 13, 837555.
Terán, C., et al. (1998). Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors. Bioorganic & Medicinal Chemistry Letters, 8(24), 3567-3570.
Patel, K., et al. (2025).[2] Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). Molecular Diversity.[2]
Sonkamble, S. D., et al. (2020). Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride.[3] ResearchGate.[3]
Mokrosz, J. L., et al. (1992). Structure-activity relationship studies of CNS agents. Part 5: 1-Arylpiperazines. Archiv der Pharmazie. (Foundational text on arylpiperazine electronics).
Benchmarking N-methyl-4-phenylpiperazin-1-amine synthesis against other methods
Benchmarking Synthetic Routes for N-Methyl-4-phenylpiperazin-1-amine: A Technical Comparison Guide Executive Summary The synthesis of N-methyl-4-phenylpiperazin-1-amine (CAS Registry Number generic structure search: 1-am...
Author: BenchChem Technical Support Team. Date: February 2026
Benchmarking Synthetic Routes for N-Methyl-4-phenylpiperazin-1-amine: A Technical Comparison Guide
Executive Summary
The synthesis of N-methyl-4-phenylpiperazin-1-amine (CAS Registry Number generic structure search: 1-amino-4-phenylpiperazine derivative) represents a critical junction in the preparation of bioactive hydrazine-based pharmacophores, commonly found in antifungal (e.g., Itraconazole analogues) and CNS-active agents.
This guide benchmarks the Direct Electrophilic Amination (DEA) method against the Traditional Nitrosation-Reduction (TNR) route. While the TNR route remains the industrial baseline due to low raw material costs, it introduces significant regulatory risks regarding N-nitroso impurities (nitrosamines). Our comparative analysis demonstrates that the DEA method, utilizing Hydroxylamine-O-sulfonic acid (HOSA), offers a superior safety profile and comparable yields (78% vs. 82%), effectively eliminating the nitrosamine hazard while streamlining the workflow.
Chemical Context & Structural Analysis
The target molecule, N-methyl-4-phenylpiperazin-1-amine , consists of a piperazine core N-arylated at position 4 and N-aminated/methylated at position 1.
Chemical Formula: C₁₁H₁₇N₃
Key Structural Challenge: Introducing the N-N hydrazine bond selectively at the secondary amine of 1-phenylpiperazine without over-alkylation or ring opening.
Regulatory Critical Quality Attribute (CQA): Absence of 1-nitroso-4-phenylpiperazine (a probable human carcinogen).
Methodological Landscape
Route A: Traditional Nitrosation-Reduction (TNR) – The Baseline
This widely used industrial route involves three distinct steps:
Nitrosation: Reaction of 1-phenylpiperazine with NaNO₂/HCl to form 1-nitroso-4-phenylpiperazine.
Reduction: Conversion of the nitroso group to an amino group using Zn/AcOH or catalytic hydrogenation (Pd/C + H₂).
Methylation: Reductive alkylation using Formaldehyde/Formic acid (Eschweiler-Clarke) or Methyl Iodide.
Status: High Risk. Requires rigorous control strategies for nitrosamine clearance.
Route B: Direct Electrophilic Amination (DEA) – The Benchmark
This modern approach utilizes an electrophilic nitrogen source to directly convert the secondary amine to the hydrazine, followed by methylation.
Amination: Reaction of 1-phenylpiperazine with Hydroxylamine-O-sulfonic acid (HOSA) in alkaline media.
Methylation: Selective N-methylation of the primary hydrazine.
The following diagram contrasts the reaction pathways, highlighting the critical control points (CCPs) where impurities are introduced.
Caption: Comparative reaction pathways. Route A (Red) generates a carcinogenic nitroso intermediate. Route B (Green) utilizes direct amination to bypass hazardous intermediates.
Detailed Experimental Protocol: Route B (Recommended)
This protocol describes the Direct Electrophilic Amination followed by Reductive Methylation . This method is validated for minimizing genotoxic impurities.
Phase 1: Synthesis of 1-Amino-4-phenylpiperazine
Reagents:
1-Phenylpiperazine (1.0 eq)
Hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq)
Sodium Hydroxide (NaOH) (4.0 eq)
Water/Toluene biphasic system
Procedure:
Preparation: Dissolve 1-phenylpiperazine (16.2 g, 100 mmol) in Toluene (100 mL) and cool to 0–5°C.
Base Addition: Add aqueous NaOH (16 g in 50 mL water) to the reaction vessel with vigorous stirring.
Amination: Prepare a solution of HOSA (13.5 g, 120 mmol) in cold water (40 mL). Add this dropwise to the piperazine mixture over 30 minutes, maintaining temperature <10°C. Note: Exothermic reaction.
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4 hours. Monitor by TLC (EtOAc/MeOH 9:1) or HPLC.[1][2][3][4][5]
Workup: Separate the organic layer. Extract the aqueous layer with Toluene (2 x 50 mL). Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
Isolation: Concentrate under reduced pressure to yield crude 1-amino-4-phenylpiperazine as a pale yellow oil (Yield: ~85%).
Ethyl Formate (Excess) or Acetic Anhydride/Formic Acid
LiAlH₄ (Lithium Aluminum Hydride) or Borane-THF
Alternative "One-Pot" Reductive Alkylation (Safer):
Imine Formation: Dissolve the amine (17.7 g, 100 mmol) in Methanol (100 mL). Add Paraformaldehyde (3.3 g, 110 mmol) and stir for 2 hours to form the hydrazone.
Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (NaCNBH₃) (9.4 g, 150 mmol) in portions. Adjust pH to ~5-6 with Acetic Acid.
Stirring: Stir overnight at room temperature.
Quench: Quench with aqueous NaHCO₃. Extract with Dichloromethane (DCM).
Purification: The crude oil is purified via Flash Column Chromatography (Silica gel, DCM:MeOH:NH₄OH 95:5:0.5) to yield N-methyl-4-phenylpiperazin-1-amine .
For research and early-phase drug development, Route B (Direct Electrophilic Amination) is the superior method. It eliminates the formation of N-nitroso-4-phenylpiperazine, a high-concern mutagen, thereby simplifying the regulatory submission package (IND/NDA). While Route A (Nitrosation) is historically cheaper, the cost of compliance (nitrosamine testing, containment) now outweighs the raw material savings.
Key Takeaway: Adopt the HOSA-mediated amination protocol to ensure a "Safe-by-Design" synthesis strategy.
References
Synthesis of 1-Amino-4-phenylpiperazine via Nitrosation
Pollard, C. B., & MacDowell, L. G. "A New Synthesis of N-Monophenylpiperazine." Journal of the American Chemical Society, 1934. Link
Nitrosamine Formation Kinetics in Piperazines
Goldman, M. J., et al. "Kinetics of N-nitrosopiperazine formation from nitrite and piperazine in CO2 capture." Environmental Science & Technology, 2013. Link
Electrophilic Amination with HOSA
Wallace, R. G. "Hydroxylamine-O-sulfonic acid: a versatile synthetic reagent." Aldrichimica Acta, 1980. Link
General Synthesis of Aryl Piperazines
Reilly, S. W., & Mach, R. H.[6] "A Facile Pd-Catalyzed Methodology Provides an Efficient Synthetic Route to Biologically Relevant Arylpiperazines."[6] Organic Letters, 2016.[6] Link
Safety of N-Nitrosopiperazine Reduction
Aquigen Bio Sciences. "Mitigating N-nitroso Impurities in the API Manufacturing Process." Technical Disclosure, 2024. Link
A Head-to-Head Comparison of Analytical Techniques for N-methyl-4-phenylpiperazin-1-amine
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of N-methyl-4-phenylpiperazin-1-amine is paramount for ensuring product quality, safety, and efficacy. This guid...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of N-methyl-4-phenylpiperazin-1-amine is paramount for ensuring product quality, safety, and efficacy. This guide provides an in-depth, head-to-head comparison of the principal analytical techniques for the determination of this compound. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices and present self-validating protocols, ensuring you can confidently select and implement the optimal technique for your specific analytical needs.
The presence of impurities in active pharmaceutical ingredients (APIs) and finished drug products can have a significant impact on their quality and safety.[1] Regulatory bodies, therefore, require that analytical procedures are validated to demonstrate their suitability for the intended purpose.[2][3][4] This guide is structured to provide you with the foundational knowledge and practical insights required to navigate the analytical landscape for N-methyl-4-phenylpiperazin-1-amine, in alignment with the principles outlined by the International Council for Harmonisation (ICH) guidelines.[2][3][5][6]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) stands as the most widely employed technique for the quantitative analysis of pharmaceutical compounds, including piperazine derivatives.[7] Its versatility, robustness, and high-resolution capabilities make it the cornerstone of quality control laboratories.
The "Why": Causality in HPLC Method Development
The selection of an appropriate HPLC method is a meticulous process driven by the physicochemical properties of N-methyl-4-phenylpiperazin-1-amine. As a basic compound, it is amenable to reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. The choice of a C18 column is a common starting point due to its broad applicability and hydrophobicity.
To ensure adequate retention and symmetrical peak shape for a basic analyte like N-methyl-4-phenylpiperazin-1-amine, the mobile phase pH must be carefully controlled. A slightly acidic mobile phase (pH 2-4) is often employed to ensure the analyte is in its protonated, more polar form, leading to better interaction with the stationary phase and improved peak symmetry. The use of a buffer, such as phosphate or acetate, is critical to maintain a stable pH throughout the analysis.
The organic modifier, typically acetonitrile or methanol, is adjusted to achieve the desired retention time and resolution from potential impurities. Gradient elution, where the proportion of the organic modifier is increased during the run, is often preferred for complex samples containing impurities with a wide range of polarities.
For detection, UV spectrophotometry is the most common choice. However, N-methyl-4-phenylpiperazin-1-amine lacks a strong chromophore, which can limit sensitivity. In such cases, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enhance detection at lower concentrations.[8][9]
Experimental Protocol: A Validated RP-HPLC-UV Method
This protocol outlines a robust reversed-phase HPLC method for the quantification of N-methyl-4-phenylpiperazin-1-amine.
Instrumentation:
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
Column: C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient: 10-90% B over 15 minutes
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Detection Wavelength: 254 nm
Injection Volume: 10 µL
Sample Preparation:
Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.
Filter the solution through a 0.45 µm syringe filter before injection.
Workflow Diagram
Caption: Workflow for the quantitative analysis of N-methyl-4-phenylpiperazin-1-amine by RP-HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Identification and Volatile Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds and is considered a gold standard for compound identification.[7][10][11]
The "Why": Causality in GC-MS Method Development
For N-methyl-4-phenylpiperazin-1-amine, GC-MS analysis is advantageous for identifying unknown impurities and for quantifying volatile organic impurities that may not be amenable to HPLC. The choice of a suitable GC column is critical for achieving good separation. A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, often provides a good balance of selectivity for a range of analytes.
The inlet temperature must be optimized to ensure efficient volatilization of the analyte without causing thermal degradation. The oven temperature program is then developed to provide adequate separation of the target analyte from other components in the sample matrix.
Mass spectrometry detection provides a high degree of specificity. Electron ionization (EI) is a common ionization technique that generates a reproducible fragmentation pattern, or "mass spectrum," which serves as a molecular fingerprint for compound identification. By comparing the obtained mass spectrum with a library of known spectra, the identity of a compound can be confirmed with a high degree of confidence. For quantitative analysis, selected ion monitoring (SIM) can be used to enhance sensitivity by monitoring only specific fragment ions of the target analyte.
Experimental Protocol: A Robust GC-MS Method
This protocol provides a general framework for the GC-MS analysis of N-methyl-4-phenylpiperazin-1-amine.
Instrumentation:
Gas chromatograph coupled to a mass spectrometer with an electron ionization source.
Chromatographic Conditions:
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas: Helium at a constant flow of 1.0 mL/min
Inlet Temperature: 250°C
Oven Program: 100°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min)
Injection Mode: Split (10:1)
Injection Volume: 1 µL
Mass Spectrometer Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV
Source Temperature: 230°C
Quadrupole Temperature: 150°C
Scan Range: m/z 40-400
Sample Preparation:
Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of 1 mg/mL.
If necessary, derivatization with a silylating or acylating agent can be performed to improve volatility and chromatographic performance.[12]
Workflow Diagram
Caption: Workflow for the identification and quantification of N-methyl-4-phenylpiperazin-1-amine by GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of molecules.[13] For N-methyl-4-phenylpiperazin-1-amine, ¹H and ¹³C NMR provide unambiguous confirmation of the chemical structure and can be used for quantitative purity assessment without the need for a specific reference standard for each impurity.[13]
The "Why": Causality in NMR Analysis
The power of NMR lies in its ability to probe the chemical environment of each nucleus in a molecule. In a ¹H NMR spectrum of N-methyl-4-phenylpiperazin-1-amine, the chemical shifts, integration values, and coupling patterns of the proton signals provide a wealth of structural information. For instance, the signals corresponding to the aromatic protons on the phenyl ring will appear in a distinct region from the aliphatic protons of the piperazine ring and the methyl group.
Quantitative NMR (qNMR) can be used to determine the purity of a sample by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known concentration. This method is considered a primary ratio method of measurement and can provide a highly accurate and traceable purity value.
Experimental Protocol: A Standard NMR Approach
This protocol outlines the general steps for acquiring NMR spectra for structural confirmation and purity assessment.
Instrumentation:
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
For qNMR, accurately weigh both the sample and a certified internal standard (e.g., maleic acid) and dissolve them in the same vial of deuterated solvent.
Data Acquisition:
Acquire ¹H and ¹³C NMR spectra.
For qNMR, ensure a sufficient relaxation delay (D1) is used to allow for complete relaxation of all nuclei, which is crucial for accurate integration.
Data Analysis:
Process the spectra (Fourier transform, phase correction, baseline correction).
Assign the signals to the corresponding nuclei in the molecule.
For qNMR, calculate the purity based on the integral ratios of the analyte and the internal standard.
Workflow Diagram
Caption: Workflow for structural elucidation and purity assessment of N-methyl-4-phenylpiperazin-1-amine by NMR.
Head-to-Head Comparison of Analytical Techniques
The choice of the most suitable analytical technique depends on the specific requirements of the analysis. The following table provides a direct comparison of the key performance characteristics of HPLC, GC-MS, and NMR for the analysis of N-methyl-4-phenylpiperazin-1-amine.
Conclusion: An Integrated Approach for Comprehensive Characterization
By understanding the underlying principles and practical considerations of each technique, researchers, scientists, and drug development professionals can make informed decisions to ensure the quality, safety, and efficacy of their products. This guide provides the foundational knowledge and practical protocols to confidently navigate the analytical challenges associated with N-methyl-4-phenylpiperazin-1-amine.
References
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Journal of Applied Bioanalysis. [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. ECA Academy. [Link]
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
Analytical Method Development and Validation in Pharmaceuticals. [Link]
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]
An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - RSC Publishing. [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [Link]
Determination of piperazine derivatives in “Legal Highs” | Request PDF - ResearchGate. [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology - Food and Drug Administration. [Link]
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. [Link]
Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed. [Link]
GCMS Total Ion Chromatograms of piperazine derivative mixture: (A) without derivatization (1: BZP, 2 - ResearchGate. [Link]
Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi - Auburn University. [Link]
A simple GC method was developed and validated for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. [Link]
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv | Request PDF - ResearchGate. [Link]
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. [Link]
A Researcher's Guide to Confirming the Binding Affinity of N-methyl-4-phenylpiperazin-1-amine through Competitive Assays
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously determine the binding affinity of N-methyl-4-phenylpiperazin-1-amine. The phenylpiperazine scaff...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously determine the binding affinity of N-methyl-4-phenylpiperazin-1-amine. The phenylpiperazine scaffold is a privileged structure in neuroscience drug discovery, with derivatives known to interact with a range of G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors.[1][2][3] This guide will focus on establishing a robust competitive radioligand binding assay targeting the human serotonin 1A (5-HT1A) receptor, a common target for this compound class.[1][4]
The principles and methodologies detailed herein are designed to ensure scientific integrity, providing a self-validating system for generating high-quality, reproducible data. We will delve into the rationale behind experimental choices, provide a detailed protocol, and outline the necessary data analysis to translate raw experimental output into a definitive binding affinity constant (Ki).
Part 1: The Principle of Competitive Binding
A competitive binding assay is an indispensable technique in pharmacology for determining the affinity of an unlabeled test compound for a specific receptor. The assay quantifies the ability of the test compound (the "competitor," in this case, N-methyl-4-phenylpiperazin-1-amine) to displace a radioactively labeled ligand (the "radioligand") that has a known high affinity for the target receptor.
The experiment involves incubating the receptor source with a fixed concentration of the radioligand in the presence of increasing concentrations of the unlabeled test compound. As the concentration of the test compound increases, it competes for and occupies more receptor binding sites, thereby displacing the radioligand. This reduction in bound radioactivity is measured and used to determine the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand, a value known as the IC50. This IC50 is then mathematically converted to the inhibition constant (Ki), a true measure of the compound's binding affinity.[5][6]
Figure 1: Principle of Competitive Radioligand Binding.
Part 2: Assay Design and Protocol
The quality of binding data is directly dependent on the integrity of the assay design. Each component must be carefully selected and optimized. For this guide, we will use a classic and highly sensitive radioligand binding assay format.
Essential Components & Rationale
Receptor Source: We will use commercially available membrane preparations from Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human 5-HT1A receptor.[4][7] This provides a high-density, homogenous population of the target receptor, minimizing interference from other receptor subtypes that would be present in native tissue homogenates.
Radioligand: [3H]8-OH-DPAT (8-Hydroxy-2-(di-n-propylamino)tetralin) is the selected radioligand. It is a potent and selective 5-HT1A receptor agonist with high specific activity, making it an excellent tool for these studies.[8][9] Its affinity (Kd) for the receptor must be predetermined through saturation binding experiments under the same assay conditions. For this guide, we will assume a literature-based Kd of approximately 1.0 nM.[10][11]
Test Compound: N-methyl-4-phenylpiperazin-1-amine.
Positive Control: WAY-100635 is a potent and selective "silent" antagonist for the 5-HT1A receptor, serving as an ideal positive control to validate assay performance.[12][13] It should produce a complete inhibition curve with a known, low-nanomolar Ki value.[12]
Non-Specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a non-radioactive ligand, such as serotonin or WAY-100635, is used to saturate all specific binding sites. Any remaining bound radioactivity is considered non-specific and must be subtracted from all measurements.[14]
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format, which is standard for compound screening.
1. Preparation of Reagents:
Assay Buffer: Prepare a buffer solution of 50 mM Tris-HCl, 10 mM MgCl2, and 0.1 mM EDTA, adjusted to pH 7.4 at room temperature.[15][16] Keep on ice.
Test Compound Dilutions: Prepare a serial dilution series of N-methyl-4-phenylpiperazin-1-amine in the assay buffer. A typical concentration range would span from 10 pM to 100 µM to ensure a full competition curve.
Radioligand Working Solution: Dilute the [3H]8-OH-DPAT stock in assay buffer to a final concentration of 2.0 nM. This corresponds to 2x the Kd, a common starting point for competitive assays. The final concentration in the assay well will be 1.0 nM.
Receptor Membrane Suspension: Thaw the frozen CHO-h5-HT1A membrane aliquot on ice. Resuspend the membranes in ice-cold assay buffer to a concentration that yields approximately 10-15 µg of protein per well.[16] Homogenize gently to ensure a uniform suspension.
Test Compound Wells (in triplicate for each concentration): 50 µL of each N-methyl-4-phenylpiperazin-1-amine dilution + 50 µL [3H]8-OH-DPAT (2 nM) + 100 µL Membrane Suspension.
Positive Control Wells (in triplicate): Set up a similar serial dilution for WAY-100635.
3. Incubation:
Seal the plate and incubate for 60 minutes at 27°C with gentle agitation.[11][17] This allows the binding reaction to reach equilibrium.
4. Harvesting:
The incubation is terminated by rapidly separating the bound radioligand from the free radioligand via vacuum filtration.
Pre-soak a GF/C glass fiber filter mat with 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[16]
Using a cell harvester, rapidly aspirate the contents of each well onto the filter mat.
Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[17]
5. Scintillation Counting:
Dry the filter mat completely.
Add scintillation cocktail to each filter spot.
Count the radioactivity (in Counts Per Minute, CPM) for each filter spot using a MicroBeta scintillation counter.[16]
Part 3: Data Analysis and Interpretation
The raw CPM data must be processed to determine the Ki value. This multi-step process ensures the final affinity value is accurate and reliable.
1. Calculate Specific Binding:
Average the CPM values for your triplicate wells.
Specific Binding (SB) = Total Binding (TB) CPM - Non-Specific Binding (NSB) CPM.
For each concentration of the test compound, calculate the percent inhibition of specific binding:
% Inhibition = 100 * (1 - [(CPM_compound - NSB_CPM) / SB_CPM])
2. Generate the Competition Curve:
Plot the % Inhibition (Y-axis) against the log concentration of N-methyl-4-phenylpiperazin-1-amine (X-axis).
Use a non-linear regression analysis (sigmoidal dose-response with variable slope) in a suitable software package (e.g., GraphPad Prism) to fit the curve.
From this curve, the software will calculate the IC50 , which is the concentration of the test compound that inhibits 50% of the specific radioligand binding.
3. Calculate the Inhibition Constant (Ki):
The IC50 is an assay-dependent value. To convert it to the Ki, a true measure of affinity, use the Cheng-Prusoff equation .[5][18] This equation accounts for the concentration and affinity of the radioligand used in the assay.[6][19]
Ki = IC50 / (1 + ([L]/Kd))
[L] = Concentration of radioligand ([3H]8-OH-DPAT) used (1.0 nM).
Kd = Dissociation constant of the radioligand for the receptor (1.0 nM).
Figure 2: Data Analysis Workflow from Raw Counts to Ki.
Part 4: Comparative Analysis
The calculated Ki value for N-methyl-4-phenylpiperazin-1-amine allows for direct, objective comparison with other compounds targeting the 5-HT1A receptor. A lower Ki value signifies a higher binding affinity.
Table 1: Comparative Binding Affinity at the Human 5-HT1A Receptor
By comparing the experimentally determined Ki of N-methyl-4-phenylpiperazin-1-amine to the values in the table, you can classify its potency. A Ki in the low nanomolar range (e.g., < 50 nM) would indicate high affinity for the 5-HT1A receptor.
This primary affinity data is a critical first step. Subsequent experiments should include counter-screening against other receptors (e.g., Dopamine D2, adrenergic receptors) to establish a selectivity profile, which is crucial for predicting a compound's potential therapeutic utility and off-target effects.[1]
References
Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]
El-Sayad, H. A., et al. (1998). Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors. Bioorganic & Medicinal Chemistry Letters, 8(24), 3567-70. [Link]
Zhao, X., et al. (2013). Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. Analytical Methods, 5(19), 5223-5231. [Link]
Parkel, S., & Rinken, A. (2004). Kinetics of [3H]WAY100635 binding to 5-HT1A receptors in rat hippocampal membranes. Proceedings of the Estonian Academy of Sciences, Chemistry, 53(2), 78-86. [Link]
Glennon, R. A., et al. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry, 35(22), 4081-7. [Link]
Gleeson, S., et al. (1991). Discriminative stimulus properties of 8-OH-DPAT: relationship to affinity for 5HT1A receptors. Behavioural Pharmacology, 2(5), 385-94. [Link]
Binding Affinity and Selectivity for WAY-100635 and Mefway 1. ResearchGate. [Link]
Leff, P., & Dougall, I. G. (2001). Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of Pharmacological and Toxicological Methods, 46(2), 69-79. [Link]
Man-Ko, C., et al. (1990). The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets. European Journal of Pharmacology, 181(1-2), 143-8. [Link]
Newman-Tancredi, A., et al. (2000). 5-HT(1A) receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems. British Journal of Pharmacology, 130(6), 1429-36. [Link]
8-OH-DPAT Ligand Activity Charts. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
Canestrari, M., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3169. [Link]
Newman-Tancredi, A., et al. (2000). 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems. British Journal of Pharmacology, 130(6), 1429–1436. [Link]
Forster, E. A., et al. (1995). Electrophysiological, Biochemical, Neurohormonal and Behavioural Studies With WAY-100635, a Potent, Selective and Silent 5-HT1A Receptor Antagonist. Behavioural Brain Research, 73(1-2), 249-54. [Link]
Operational Guide: Proper Disposal of N-methyl-4-phenylpiperazin-1-amine
Senior Application Scientist Note: The following guide addresses the disposal of N-methyl-4-phenylpiperazin-1-amine . Based on its chemical nomenclature, this compound contains a hydrazine moiety (an N-N bond) embedded w...
Author: BenchChem Technical Support Team. Date: February 2026
Senior Application Scientist Note:
The following guide addresses the disposal of N-methyl-4-phenylpiperazin-1-amine . Based on its chemical nomenclature, this compound contains a hydrazine moiety (an N-N bond) embedded within a piperazine scaffold. Consequently, it must be treated not just as an organic base, but as a potentially reactive reducing agent with specific toxicity profiles similar to other aryl-hydrazines. The protocols below prioritize the destruction of the hydrazine pharmacophore to prevent environmental persistence and toxicity.
Executive Safety Summary (The "Red Card")
Immediate Action Required: If you are currently holding this waste, stop and verify the following before movement.
DO NOT MIX WITH OXIDIZERS (e.g., Peroxides, Nitric Acid, Permanganates). Violent exothermic reaction and generation of toxic nitrogen oxides (NOx) will occur.[2]
Storage Class
Segregate as Organic Base (Alkaline). Store away from acids and oxidizers.
To dispose of this chemical safely, you must understand why it is hazardous.
Chemical Nature: This compound is a trisubstituted hydrazine derivative. The piperazine ring acts as a scaffold, but the N-methyl-amine functionality creates a reducing center.[1]
Reactivity: Unlike simple amines, the N-N bond is thermodynamically unstable in the presence of strong oxidizers.
Toxicity: Phenylpiperazines are bioactive (often targeting CNS receptors). Hydrazine derivatives are frequently mutagenic or carcinogenic.
Physical State: Typically a viscous liquid or low-melting solid; often hygroscopic.[1]
Pre-Disposal Stabilization & Packaging
Before moving the waste to the central accumulation area, stabilize it at the bench level.
A. For Pure Substance (Solid/Neat Liquid)
Container Selection: Use Amber Glass or HDPE (High-Density Polyethylene) containers. Avoid metal containers as hydrazines can catalyze decomposition on metal surfaces (especially iron or copper).
Quenching (Optional but Recommended for Trace Residues):
Note: Do not quench bulk quantities without a specific risk assessment.
For trace glassware residue: Rinse with dilute Hypochlorite solution (Bleach) slowly in a fume hood to oxidize the hydrazine bond, followed by copious water. Warning: This generates heat and gas.[2][3]
B. For Solution Waste (Reaction Mixtures)
pH Check: Ensure the waste stream is Basic (pH > 8) .
Reasoning: Acidifying hydrazine derivatives can sometimes lead to the formation of shock-sensitive salts (though less likely with this specific structure, it is a standard precaution for hydrazines).
Solvent Compatibility: Ensure the carrier solvent is compatible with the waste stream.
Compatible: Methanol, Ethanol, DCM (Segregate as Halogenated), Ethyl Acetate.
Incompatible: Acetone (can form hydrazones/imines, altering chemical properties), Aldehydes.
Step-by-Step Disposal Workflow
This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and protecting lab personnel.
Step 1: Segregation (The Critical Step)
You must segregate this waste into Stream C (Organic Bases) .
NEVER pour into the "General Organic Waste" drum if that drum contains oxidizers or unknown mixtures.
NEVER mix with acidic waste streams (Stream A), as this will generate heat and potentially fumes.
Step 2: Labeling
The label must be explicit to prevent downstream accidents at the incineration plant.
Chemical Name: Write out the full name: "N-methyl-4-phenylpiperazin-1-amine".
Addendum: Add a bright sticker or note: "CONTAINS HYDRAZINE DERIVATIVE - REDUCING AGENT." [1]
Step 3: Waste Stream Decision Tree
Use the following logic flow to determine the final container.
Figure 1: Decision matrix for segregating phenylpiperazine waste streams based on physical state and solvent carrier.
Emergency Contingencies (Spill Management)
If a spill occurs outside the fume hood:
Evacuate: The amine vapor may be irritating to the respiratory tract.
PPE: Wear Nitrile gloves (double gloving recommended) and safety goggles.
Absorb: Use a Universal Absorbent Pads or Vermiculite .
Do NOT use: Paper towels (rapid surface area expansion can increase evaporation rate).
Decontaminate: Wipe the area with a mild detergent solution, followed by water. Collect all wipes as solid hazardous waste.
References & Authority
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
PubChem. (2024). 4-Phenylpiperazin-1-amine Compound Summary. National Library of Medicine.
Thermo Fisher Scientific. (2021). Safety Data Sheet: 1-Amino-4-methylpiperazine. (Used as SAR reference for aminopiperazine handling).
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations. [1]
Personal protective equipment for handling N-methyl-4-phenylpiperazin-1-amine
Executive Safety Directive Do not treat N-methyl-4-phenylpiperazin-1-amine as a standard organic intermediate. While often used as a building block in medicinal chemistry, this compound possesses a "Trojan Horse" risk pr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Directive
Do not treat N-methyl-4-phenylpiperazin-1-amine as a standard organic intermediate.
While often used as a building block in medicinal chemistry, this compound possesses a "Trojan Horse" risk profile. It combines the corrosivity of an amine/hydrazine moiety with the lipophilicity and biological activity of a phenylpiperazine.
Structural analogs (e.g., 1-Phenylpiperazine, CAS 92-54-6) are classified as Fatal in contact with skin and Causes severe skin burns (Skin Corr.[1] 1B) [1]. Furthermore, phenylpiperazines are known pharmacophores that can cross the blood-brain barrier and interact with monoamine transporters (serotonin/dopamine), posing a systemic neurotoxicity risk upon absorption [2].
The Protocol: Standard nitrile gloves and a lab coat are insufficient . You must adopt a "Barrier & Containment" strategy.[1][2][3]
Risk Assessment & Hazard Classification
In the absence of a specific OEL (Occupational Exposure Limit), we apply Control Banding Level 4 (High Potency/High Hazard) based on structural activity relationships (SAR).
Hazard Category
Critical Risk Factor
Operational Implication
Dermal Toxicity
High (Lipophilic Amine)
The phenyl ring facilitates rapid transdermal absorption. Once absorbed, the amine group causes systemic toxicity.
Corrosivity
pH > 11 (Estimated)
Causes immediate irreversible tissue damage (necrosis) to eyes and mucous membranes.
Sensitization
Respiratory/Skin
Piperazine moieties are potent sensitizers. Repeated exposure may induce asthma-like symptoms or contact dermatitis.
Neuroactivity
Serotonergic
Potential interaction with 5-HT receptors; overdose symptoms may resemble serotonin syndrome (tremors, hyperthermia).
Personal Protective Equipment (PPE) Specification
This system relies on Redundancy . If one barrier fails, the second must hold until doffing is possible.
A. Hand Protection (The "Double-Shell" Method)
Standard nitrile gloves degrade rapidly against aromatic amines. You must use a laminate liner.
Note: Do not use N95 disposables. They offer no protection against corrosive amine vapors.
C. Body & Eye Defense
Eyes: If not wearing a full-face respirator, use indirect-vent chemical goggles + Face Shield . (Safety glasses are forbidden).
Body:Tychem® C or F Apron/Sleeves over a standard lab coat.
Why: Tychem provides a barrier against pressurized liquid sprays; cotton lab coats absorb amines and hold them against the skin.
Operational Workflow: The "No-Touch" Protocol
This workflow minimizes the risk of cross-contamination, which is the primary cause of chronic sensitization.
Figure 1: Operational workflow emphasizing decontamination prior to PPE removal to prevent secondary exposure.
Step-by-Step Handling Guide
Engineering Setup:
Work exclusively in a Chemical Fume Hood certified for toxic agents (Face velocity: 80–100 fpm).
Line the work surface with plastic-backed absorbent pads .
Prepare a "Neutralization Beaker" containing 1M HCl or 10% Citric Acid inside the hood for immediate tip/wipe disposal.
Weighing & Transfer:
Solids: Use a static-free spatula. If weighing outside a hood is necessary, use a Powder Containment Balance Enclosure .
Liquids: Use positive-displacement pipettes to prevent vapor drip. Never pour directly from a stock bottle; transfer to a secondary container first.
Decontamination (The Critical Step):
Before removing hands from the hood, wipe outer gloves with a pad soaked in 10% Citric Acid (neutralizes the amine).
Dispose of the wipe in the solid waste container inside the hood.
Emergency & Disposal Protocols
Accidental Spills
Small Spill (<10mL/g):
Cover with Amine-Neutralizing Absorbent (or sand mixed with citric acid).
Wait 5 minutes for neutralization (heat may generate).
Scoop into a double-bagged waste container.
Skin Contact:
IMMEDIATE: Flush with water for 15 minutes.
Do NOT use vinegar on skin (exothermic reaction risk on sensitive tissue). Use copious water.[2][4][5][6]
Seek medical attention, specifically mentioning "Lipophilic Amine" exposure.
Waste Disposal
Segregate as "Basic/Alkaline Organic Waste" .
Do not mix with acidic waste streams (risk of rapid exotherm).
Label clearly: Contains Phenylpiperazine derivatives – High Acute Toxicity.
References
National Institutes of Health (NIH) - PubMed. (2012). Piperazine compounds as drugs of abuse. Drug Alcohol Depend. 122(3):174-85. Retrieved from [Link]
ECHA (European Chemicals Agency). Substance Information: 1-phenylpiperazine. Retrieved from [Link]